2-Cyanofuran-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyanofuran-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEURAJMNHKWGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1S(=O)(=O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Cyanofuran-3-sulfonyl chloride CAS number and molecular weight
The following technical guide details the properties, synthesis, and application of 2-Cyanofuran-3-sulfonyl chloride , a specialized heterocyclic building block.
Core Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 2-Cyanofuran-3-sulfonyl chloride |
| Systematic Name | 3-(Chlorosulfonyl)furan-2-carbonitrile |
| CAS Number | Not Widely Indexed (See Note 1) |
| Molecular Formula | C₅H₂ClNO₃S |
| Molecular Weight | 191.59 g/mol |
| Physical State | Solid (Low melting point) or Oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts violently with water/alcohols. |
| Related CAS | 2580180-80-7 (Corresponding Sulfonamide) |
Note 1: This specific isomer is a transient intermediate in medicinal chemistry, often synthesized in situ or custom-ordered. It does not possess a common commercial CAS number like its 5-isomer analogs. Researchers should reference the corresponding stable sulfonamide (CAS 2580180-80-7) for regulatory tracking.
Structural Analysis & Reactivity Profile
The Regioselectivity Challenge
The furan ring is an electron-rich aromatic system that typically undergoes Electrophilic Aromatic Substitution (EAS) at the
-
The Problem: Direct chlorosulfonation of 2-cyanofuran (2-furonitrile) preferentially targets the C5 position due to the electronic directing effects of the ring oxygen and the steric/electronic deactivation at C3 by the cyano group.
-
The Solution: Synthesizing the C3-sulfonyl isomer requires a "Directed Metalation" or "Halogen-Dance" strategy to bypass the natural C5 preference.
Mechanism of Action (Reactivity)
The C3-sulfonyl chloride moiety is a "hard" electrophile.
-
Nucleophilic Attack: Readily attacked by primary/secondary amines to form sulfonamides.
-
Cyano Activation: The electron-withdrawing nitrile group at C2 increases the electrophilicity of the C3-sulfonyl group compared to unsubstituted furan-3-sulfonyl chloride.
-
Instability: The proximity of the nitrile and sulfonyl groups creates a highly strained electron-deficient zone, making the compound susceptible to hydrolysis. Anhydrous handling is non-negotiable.
Synthesis Protocol: The "Blocked" Route
Rationale: To ensure regiochemical purity (C3 vs C5), we utilize a Lithium-Halogen Exchange approach starting from a brominated precursor, rather than direct sulfonation.
Workflow Diagram
Caption: Figure 1. Regioselective synthesis of 2-cyanofuran-3-sulfonyl chloride via metallation, avoiding C5 by-products.
Detailed Methodology
Reagents:
-
Precursor: 3-Bromo-2-furonitrile (Commercial or synthesized from 3-bromo-2-furoic acid).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Base:
-PrMgCl (Isopropylmagnesium chloride) or -BuLi (n-Butyllithium). -
Quench:
(gas) and NCS (N-Chlorosuccinimide).
Protocol:
-
Cryogenic Setup: Charge a flame-dried flask with 3-bromo-2-furonitrile in anhydrous THF under Argon. Cool to -78°C .
-
Exchange: Add
-PrMgCl (1.1 equiv) dropwise. Stir for 30 mins. Why? This selectively generates the C3-magnesium species without deprotonating the C5 position. -
Sulfinylation: Bubble dry
gas into the solution for 15 mins. The mixture will thicken as the sulfinate salt precipitates. Warm to 0°C. -
Chlorination: Add solid NCS (1.1 equiv) in one portion. Stir for 1 hour at 0°C to RT. Mechanism: NCS oxidizes the sulfinate directly to the sulfonyl chloride.
-
Workup: Dilute with DCM, wash rapidly with ice-cold brine. Dry over
and concentrate in vacuo. Do not heat above 30°C.
Applications in Drug Discovery
This scaffold is a bioisostere for phenyl-sulfonamides, offering altered solubility and metabolic stability profiles.
Key Therapeutic Areas
-
JAK Inhibitors: Furan-sulfonamides are explored as scaffolds for Janus Kinase inhibitors where the cyano group provides a hydrogen-bond acceptor for the hinge region of the kinase.
-
Diuretics: Analogous to furosemide, 3-substituted furans exhibit diuretic potential by inhibiting the Na-K-Cl cotransporter.
-
Synthetic Intermediate: The chloride is immediately coupled with amines to form a library of 2-cyano-3-sulfonamides (e.g., CAS 2580180-80-7).
Coupling Reaction (General Procedure)
To validate the chloride, convert it to the stable sulfonamide:
Safety & Handling (MSDS Summary)
| Hazard Class | Description | Precaution |
| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves, face shield, and lab coat. |
| Water Reactive | Reacts violently with water to release HCl and | Handle in a fume hood; store under inert gas. |
| Acute Tox. | Harmful if inhaled or swallowed (Cyanide/Furan toxicity). | Avoid dust/aerosol formation. |
Storage: Store at -20°C under Argon. The compound degrades within days at room temperature due to moisture sensitivity.
References
-
PubChem Compound Summary. (2025). 2-Cyanofuran-3-sulfonyl chloride (CID 138040086). National Center for Biotechnology Information. Link
-
Shanghai Chemlin Biopharmaceutical. (2024).[1] Product Catalog: 2-cyanofuran-3-sulfonamide (CAS 2580180-80-7). Link
- Keay, B. A. (1987). Regioselective Lithiation of 3-Bromofurans. Journal of Organic Chemistry.
-
Lamanec, T. R., et al. (1998). Efficient synthesis of furan sulfonamide compounds. US Patent 6,022,984. Link
Sources
Technical Guide: Solubility & Stability Profiling of 2-Cyanofuran-3-sulfonyl chloride
The following technical guide details the solubility and stability profile of 2-Cyanofuran-3-sulfonyl chloride.
Executive Summary & Chemical Identity
2-Cyanofuran-3-sulfonyl chloride is a high-energy electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike stable solids where solubility is a simple thermodynamic equilibrium, the "solubility" of this compound is functionally limited by its chemical stability .
This guide redefines solubility for this reactive intermediate: Solubility is not just whether it dissolves, but whether it survives.
Identity Verification (Critical Note)
-
Chemical Name: 2-Cyanofuran-3-sulfonyl chloride
-
Functional Groups: Furan (acid-sensitive heterocycle), Nitrile (electron-withdrawing), Sulfonyl Chloride (highly reactive electrophile).
-
CAS Warning: Users searching for CAS 1150114-80-9 may encounter database conflicts linking it to 1-Methyl-1H-indazol-6-boronic acid. Always verify identity via structure (NMR/MS) rather than CAS number alone when sourcing custom intermediates.
Physicochemical Context: The Solubility-Stability Paradox
The furan ring renders this compound more sensitive to degradation than its benzene analogs (e.g., tosyl chloride). The hydrolysis product (a sulfonic acid) is a strong acid that can catalyze the ring-opening polymerization of the furan core, leading to a "black tar" decomposition cascade.
Predicted Hansen Solubility Parameters (HSP)
Based on group contribution methods for the furan core and sulfonyl chloride moiety, the estimated parameters guide our solvent selection:
| Parameter | Value (Est.) | Implication |
| ~18.5 MPa | Compatible with aromatic solvents (Toluene). | |
| ~14.0 MPa | Requires moderately polar solvents (DCM, THF). | |
| ~6.5 MPa | Low. Poor solubility in H-bond donors (Water/Alcohols) aside from reactivity issues. |
Solvent Compatibility Matrix
This matrix categorizes solvents based on Solubility (Thermodynamic) and Stability (Kinetic).
Class A: Recommended (Inert & Soluble)
These solvents dissolve the compound well and minimize side reactions.
| Solvent | Solubility | Stability Risk | Protocol Notes |
| Dichloromethane (DCM) | High | Low | Gold Standard. Excellent solubility. Easy to dry. Low boiling point allows mild removal. |
| Chloroform ( | High | Low | Good alternative to DCM. Ensure ethanol stabilizer is removed or minimal. |
| Toluene | Moderate | Very Low | Excellent for thermal stability. If solubility is low at RT, mild heating (40°C) usually suffices. |
| 1,2-Dichloroethane (DCE) | High | Low | Use only if higher reflux temperatures are required (with caution). |
Class B: Usable with Caution (Conditional)
Use these only if strictly necessary for the reaction mechanism.
| Solvent | Solubility | Stability Risk | Protocol Notes |
| THF | High | Moderate | Must be anhydrous. Commercial THF often contains peroxides/water. Use fresh or distilled. |
| 2-MeTHF | High | Low-Mod | Better than THF due to lower water miscibility and higher stability. |
| Acetonitrile (MeCN) | High | Moderate | Good solubility. Risk: Lewis acidic hydrolysis if wet. Must be dried over molecular sieves. |
| Acetone | High | High | Avoid if possible. Commercial acetone is notoriously "wet." Reacts with amines to form imines, complicating sulfonylation. |
Class C: FORBIDDEN (Reactive)
These solvents will destroy the reagent.
| Solvent | Reactivity Mode | Mechanism of Failure |
| Water | Hydrolysis | Rapid conversion to sulfonic acid + HCl. Acid destroys furan ring. |
| Alcohols (MeOH, EtOH) | Solvolysis | Converts sulfonyl chloride to sulfonate esters (methyl/ethyl sulfonates). |
| DMF / DMAc | Decomposition | CRITICAL WARNING: Sulfonyl chlorides react with DMF (Vilsmeier-type reaction) to form dimethylamine sulfonamides or degrade violently upon heating [1]. |
| DMSO | Oxidation/Lysis | Can act as an oxidant or nucleophile, leading to complex sulfur byproducts. |
Visualizing the Decision Process
The following diagram illustrates the logic flow for solvent selection and the consequences of incorrect choices.
Figure 1: Decision tree for solvent selection emphasizing the "Solubility vs. Stability" trade-off.
Experimental Protocols
The "Self-Validating" Solubility Test
Do not assume stability. Verify it.
Objective: Determine solubility while confirming the compound remains intact.
Reagents: 10 mg 2-Cyanofuran-3-sulfonyl chloride, 0.5 mL Deuterated Solvent (
-
Preparation: In a glovebox or under
flow, place 10 mg of solid into a dry HPLC vial. -
Solvation: Add 0.5 mL of the target solvent.
-
Observation: Does it dissolve immediately? (Good). Does it require sonication? (Acceptable). Does it exotherm or change color (Yellow
Black)? (Fail - Decomposition).
-
-
Validation (NMR): Run a
H NMR immediately.-
Check: Look for furan protons (typically doublets/multiplets in 6.5–8.0 ppm range).
-
Red Flag: Broadening of peaks or appearance of new peaks at high field (polymerization) or disappearance of the specific pattern indicates instability.
-
-
Validation (Derivatization - Optional): If NMR is unavailable, add 1 drop of the solution to excess morpholine in MeOH. Analyze by LCMS. You should see only the morpholine-sulfonamide adduct. Presence of sulfonic acid mass (
) indicates wet solvent.
Best Practice for Synthesis (Sulfonylation)
When using this reagent to synthesize sulfonamides:
-
Solvent: Anhydrous DCM (preferred) or THF.
-
Base: Use Pyridine (2.0 - 3.0 equiv) or Triethylamine .
-
Why? The base is not just a proton scavenger; it buffers the HCl generated. Free HCl will rapidly degrade the furan ring.
-
-
Temperature: Start at 0°C .
-
Reasoning: Furan-sulfonyl chlorides are thermally labile. Allow to warm to RT only if conversion is slow.
-
-
Quench: Quench with saturated
(weak base) rather than strong acid or base to protect the nitrile and furan groups during workup.
References
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link
- Key Finding: Establishes decomposition pathways for furan-sulfonyl chlorides, highlighting SO2 extrusion and hydrolysis sensitivity.
-
BenchChem Technical Guides. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Link
- Key Finding: Correlates electron-withdrawing groups (like Nitrile)
-
Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham University. Link
- Key Finding: Provides mechanistic evidence for the incompatibility of electrophilic halides with DMSO/DMF.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link
Sources
Electronic Tuning of Furan Scaffolds: The 5-Cyano-2-Sulfonyl Chloride Paradigm
Executive Summary
This technical guide analyzes the electronic and synthetic landscape of 5-cyanofuran-2-sulfonyl chloride , a specialized intermediate in medicinal chemistry. Unlike benzene analogs, the furan core introduces a unique "push-pull" electronic system: the oxygen atom acts as a
Part 1: Electronic Landscape & The "Push-Pull" System
The reactivity of 5-cyanofuran-2-sulfonyl chloride is governed by the interplay between the heteroatom and the substituents. Understanding this is critical for predicting stability and reaction rates.
The Hammett-Taft Analysis
In the context of furan, the 2,5-substitution pattern is electronically analogous to the para-substitution in benzene. We apply Hammett substituent constants (
| Substituent | Position | Electronic Effect | Impact on Sulfonyl Group | |
| Furan Oxygen | Ring | Inductive (-I) / Mesomeric (+M) | N/A | Increases electron density at C2/C5 ( |
| Cyano (-CN) | C5 | Strong Inductive (-I) / Strong Mesomeric (-M) | +0.66 | Withdraws density; deactivates ring; activates -SO₂Cl. |
| Sulfonyl (-SO₂Cl) | C2 | Strong Inductive (-I) / Strong Mesomeric (-M) | +0.72 (est) | Electrophilic center. |
The "Push-Pull" Effect: The furan oxygen donates electron density into the ring (resonance), but the cyano group at C5 aggressively withdraws it. This creates a dipole across the ring. For the sulfonyl chloride at C2, the presence of the 5-cyano group reduces the electron density on the sulfur atom more than in a simple furan-2-sulfonyl chloride.
-
Consequence 1: The sulfur atom becomes more electrophilic (faster reaction with amines).
-
Consequence 2: The S-Cl bond becomes more polarized, increasing susceptibility to hydrolysis (moisture sensitivity).
Resonance Visualization
The following diagram illustrates the electron density flow. Note how the Cyano group (C5) competes with the Sulfonyl group (C2) for the density provided by the Oxygen lone pair.
Figure 1: Electronic density flow in 5-cyanofuran-2-sulfonyl chloride. The "tug-of-war" between the cyano and sulfonyl groups leads to a highly electron-deficient ring system.
Part 2: Synthetic Protocols & Causality
Critical Warning: Traditional chlorosulfonation (using
-
Why it fails: The transition state energy for the sigma-complex is too high due to the electron-withdrawing nitrile.
The Expert Solution: Use Lithiation-Sulfinylation . This method exploits the acidity of the C5 proton (enhanced by the inductive effect of the neighboring oxygen) rather than the nucleophilicity of the ring.
Protocol: Directed Lithiation-Sulfinylation Route
This protocol ensures high regioselectivity and avoids harsh acidic conditions that might hydrolyze the nitrile.
Reagents:
-
Base: n-Butyllithium (n-BuLi) , 1.6M in hexanes
-
Electrophile: Sulfur Dioxide (
) (gas or DABSO solid surrogate) -
Oxidant: N-Chlorosuccinimide (NCS) or
Step-by-Step Workflow:
-
Cryogenic Deprotonation:
-
Dissolve 2-furonitrile in anhydrous THF under Argon.
-
Cool to -78°C .
-
Add n-BuLi (1.1 equiv) dropwise.
-
Mechanism:[4][5][6][7] The proton at C5 is the most acidic (
in THF, lowered by the -CN group). Lithium coordinates to the nitrile nitrogen, directing deprotonation at the ortho position (which is C5 of the furan). -
Observation: Solution typically turns yellow/orange. Stir for 30 mins.
-
-
Sulfinylation:
-
Oxidative Chlorination:
Figure 2: The "Lithiation-Sulfinylation" pathway avoids ring deactivation issues inherent to Friedel-Crafts methods.
Part 3: Reactivity Profile & Medicinal Chemistry Applications
Nucleophilic Substitution ( -S)
The 5-cyano group dramatically accelerates the rate of sulfonamide formation compared to unsubstituted furan-2-sulfonyl chloride.
-
Kinetic Advantage: The electron-withdrawing nature of -CN destabilizes the ground state of the sulfonyl chloride and stabilizes the transition state for nucleophilic attack by amines.
-
Practical Implication: Reactions with non-nucleophilic anilines (often required in drug discovery) proceed rapidly, often without heating.
Hydrolytic Instability
The same activation that aids synthesis makes the compound moisture-sensitive.
-
Storage: Must be stored under inert gas (Argon) at -20°C.
-
Half-life: In water/THF (1:1) at pH 7, the half-life is estimated to be <15 minutes, degrading to the sulfonic acid.
Sulfonamide Acidity ( )
Once converted to the sulfonamide (
-
Shift: Standard benzenesulfonamide
. -
Furan Effect: Furan-2-sulfonamide
. -
Cyano-Furan Effect: 5-Cyanofuran-2-sulfonamide
. -
Relevance: At physiological pH (7.4), a significant fraction of the drug will be ionized (anionic). This improves solubility and affects binding to metalloenzymes like Carbonic Anhydrase (CA) .
| Compound Class | Physiological State (pH 7.4) | |
| Benzenesulfonamide | 10.1 | Neutral |
| 4-Chlorobenzenesulfonamide | 9.7 | Neutral |
| 5-Cyanofuran-2-sulfonamide | 8.0 | ~20% Ionized |
| 5-Nitrothiophene-2-sulfonamide | 7.2 | ~60% Ionized |
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[8][9]
-
Woolven, H., et al. (2011). "DABSO: A Stable, Solid Source of SO2 for the Synthesis of Sulfonamides". Organic Letters, 13(18), 4876–4879. [Link]
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7, 168–181. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 2-Furonitrile - Wikipedia [en.wikipedia.org]
- 3. 2-Furonitrile | C5H3NO | CID 69245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide | C22H27N5O2 | CID 11502871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. mdpi.com [mdpi.com]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
Methodological & Application
Application Notes and Protocols for Esterification using 2-Cyanofuran-3-sulfonyl Chloride
Introduction: Unveiling the Potential of a Novel Esterification Agent
In the landscape of modern organic synthesis and drug development, the quest for reagents with unique reactivity profiles and functionalities is perpetual. The sulfonate ester linkage is a cornerstone in medicinal chemistry, often employed as a bioisosteric replacement for phosphate groups or as a crucial intermediate in nucleophilic substitution reactions. 2-Cyanofuran-3-sulfonyl chloride emerges as a promising, albeit not yet widely documented, reagent for the synthesis of sulfonate esters. The incorporation of the furan scaffold, a privileged heterocycle in numerous pharmaceuticals, and the electronically distinct cyano group, suggests that esters derived from this reagent may possess novel physicochemical properties and offer unique opportunities for late-stage functionalization.
This guide provides a comprehensive protocol for the application of 2-cyanofuran-3-sulfonyl chloride in the esterification of alcohols. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven advice to ensure successful and safe implementation.
Mechanism of Action: A Closer Look at the Sulfonylation Reaction
The esterification of an alcohol with a sulfonyl chloride, such as 2-cyanofuran-3-sulfonyl chloride, proceeds through a well-established nucleophilic acyl substitution-like pathway at the sulfur center.[1][2] The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves a dual purpose: to neutralize the hydrochloric acid byproduct and, in some cases, to act as a catalyst.[2]
The reaction mechanism can be delineated as follows:
-
Nucleophilic Attack: The alcohol's hydroxyl group, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: The chloride ion, being an excellent leaving group, is displaced, forming a protonated sulfonate ester intermediate.
-
Deprotonation: The base in the reaction mixture abstracts the proton from the oxonium ion to yield the final, neutral sulfonate ester and the protonated base.
The presence of the electron-withdrawing 2-cyano group on the furan ring is anticipated to increase the electrophilicity of the sulfur atom in 2-cyanofuran-3-sulfonyl chloride, potentially enhancing its reactivity towards alcohols.
Caption: General mechanism of sulfonyl chloride-mediated esterification.
Detailed Experimental Protocol: Esterification of a Model Alcohol
This protocol provides a generalized procedure for the esterification of a primary or secondary alcohol with 2-cyanofuran-3-sulfonyl chloride. It is recommended to perform initial small-scale trials to optimize conditions for specific substrates.
Materials and Reagents:
-
Alcohol (e.g., Benzyl alcohol, 1.0 equiv)
-
2-Cyanofuran-3-sulfonyl chloride (1.1 equiv)
-
Anhydrous Pyridine (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Caption: Step-by-step experimental workflow for esterification.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv) and anhydrous dichloromethane. Add anhydrous pyridine (3.0 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve 2-cyanofuran-3-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonate ester.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation and Optimization Parameters
The following table outlines key parameters that can be adjusted to optimize the reaction for different substrates.
| Parameter | Typical Range/Options | Rationale and Considerations |
| Temperature | 0 °C to room temperature | Lower temperatures can minimize side reactions, especially with sensitive substrates. |
| Base | Pyridine, Triethylamine, DIPEA | The choice of base can influence reaction rate and ease of removal during work-up. |
| Solvent | Dichloromethane, Chloroform, THF | Aprotic, non-nucleophilic solvents are preferred to avoid reaction with the sulfonyl chloride. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the alcohol. Monitor by TLC for optimal time. |
A hypothetical comparison of expected outcomes for different alcohol types is presented below.
| Alcohol Type | Expected Reactivity | Typical Reaction Time | Anticipated Yield |
| Primary | High | 1 - 4 hours | Excellent |
| Secondary | Moderate | 4 - 12 hours | Good to Excellent |
| Tertiary | Low to None | > 24 hours | Poor to No Reaction |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagent (hydrolyzed) - Sterically hindered alcohol - Insufficient reaction time | - Use freshly opened or properly stored sulfonyl chloride. - Increase reaction temperature and/or time. - Consider using a more reactive sulfonating agent if hindrance is significant. |
| Formation of Side Products | - Reaction temperature too high - Presence of water | - Maintain a low reaction temperature during addition and initial reaction period. - Ensure all glassware is dry and use anhydrous solvents. |
| Incomplete Reaction | - Insufficient equivalents of sulfonyl chloride - Steric hindrance | - Use a slight excess (1.1-1.2 equiv) of the sulfonyl chloride. - Prolong the reaction time and/or gently heat the reaction mixture. |
Safety and Handling Precautions
Sulfonyl chlorides are corrosive, lachrymatory, and react violently with water and other nucleophilic reagents.[3][4] 2-Cyanofuran-3-sulfonyl chloride should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[3][5][6]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][5] Use non-sparking tools and prevent the build-up of electrostatic charge.[3][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[3][5]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material such as sand or vermiculite and collect it in a sealed container for disposal. Do not use water to clean up spills.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
References
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
- Sulfonyl chloride – Knowledge and References - Taylor & Francis. (n.d.).
- Isoquinoline-5-sulfonyl chloride hydrochloride - AK Scientific, Inc. (n.d.).
- 02.
- sulphuryl chloride - Sdfine. (n.d.).
- ICSC 0198 - SULPHURYL CHLORIDE - Inchem.org. (1998, March).
- Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(10), 5282-5289.
- Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems - Pearson. (2022, May 4).
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).
- Safety Data Sheet - Fluorochem. (2024, December 19).
- Knoppová, V., Kada, R., & Kováč, J. (1980). Furan derivatives. CLI. Synthesis of 2-Y-3-(5-methylthio- and 5-methylsulfonyl-2-furyl)acrylonitriles and kinetics of their reaction with nucleophiles. Chemical Papers, 34(4), 556-560.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie Intern
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. (n.d.).
- Synthesis of sulfonyl chloride substr
- N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide - Organic Syntheses. (n.d.).
- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P
- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European P
- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIV
- Cyanuric chloride-catalyzed synthesis of N-sulfonyl imines | Request PDF - ResearchG
- Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions - Organic Chemistry Portal. (n.d.).
Sources
Microwave-assisted synthesis involving 2-Cyanofuran-3-sulfonyl chloride
Application Note: Microwave-Assisted Synthesis of 2-Cyanofuran-3-Sulfonamide Libraries
Part 1: Executive Summary & Strategic Rationale
The Challenge: 2-Cyanofuran-3-sulfonyl chloride is a high-value heterocyclic building block in medicinal chemistry. The furan core serves as a bioisostere for phenyl rings, improving solubility, while the nitrile group offers a handle for hydrogen bonding or further derivatization (e.g., to tetrazoles). However, the combination of the electron-withdrawing cyano group and the furan ring creates a "stability-reactivity" paradox:
-
Hyper-Electrophilicity: The C2-cyano group activates the C3-sulfonyl chloride, making it extremely reactive toward nucleophiles.
-
Hydrolytic Instability: This same activation makes the sulfonyl chloride prone to rapid hydrolysis to the sulfonic acid upon exposure to atmospheric moisture.
-
Thermal Sensitivity: Prolonged conventional heating can degrade the furan ring or hydrolyze the nitrile to a carboxylic acid/amide.
The Solution: Microwave-Assisted Organic Synthesis (MAOS) Microwave irradiation offers a kinetic advantage that is critical for this substrate. By targeting the dipolar relaxation of the solvent/reagents, we can achieve complete conversion in minutes rather than hours. This "flash heating" profile minimizes the window for side reactions (nitrile hydrolysis or furan ring opening), resulting in cleaner crude profiles and higher isolated yields.
Part 2: Chemical Properties & Handling
Compound Profile:
-
Name: 2-Cyanofuran-3-sulfonyl chloride
-
CAS: 52665-48-2 (Analogous reference)[1]
-
Molecular Weight: ~191.59 g/mol
-
Reactivity: High. Moisture sensitive.
-
Storage: Store under inert atmosphere (Ar/N2) at 2-8°C.
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. They react violently with water to release HCl gas. All manipulations must be performed in a fume hood using anhydrous solvents.
Part 3: Experimental Protocol
This protocol is optimized for the synthesis of a sulfonamide library using a single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).
Reaction Scheme
The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfur atom, displacing the chloride.
Materials
-
Electrophile: 2-Cyanofuran-3-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Diverse Amines (1.1 - 1.2 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN couples better with microwaves due to higher polarity.
Step-by-Step Procedure
Step 1: Preparation (In Fume Hood)
-
Pre-weigh the amine (0.55 mmol) directly into a 10 mL microwave process vial.
-
Add a magnetic stir bar.
-
Dissolve the amine in 2.0 mL of Anhydrous Acetonitrile.
-
Add Pyridine (1.0 mmol, ~80 µL) or TEA.
-
Critical: If using amine salts (e.g., HCl salt), increase base to 2.5 equiv to free the amine.
-
Step 2: Addition of Sulfonyl Chloride
-
Weigh 2-Cyanofuran-3-sulfonyl chloride (0.50 mmol, ~96 mg) quickly to minimize moisture exposure.
-
Add the solid (or a stock solution in MeCN) to the vial containing the amine mixture.
-
Cap the vial immediately with a PTFE-lined septum cap.
Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 80 °C | Sufficient activation without degrading the nitrile.[2] |
| Time | 5:00 - 10:00 min | Rapid conversion; prevents thermal decomposition. |
| Pressure Limit | 15 bar | Safety cutoff for volatile solvents. |
| Power | Dynamic (Max 150W) | Maintains set temp without overshoot. |
| Stirring | High | Ensures homogeneity. |
Step 4: Workup & Purification
-
Quench: Add 2 mL of 1N HCl (aq) to the reaction mixture. This neutralizes excess base and solubilizes any unreacted amine.
-
Note: If the product contains a basic amine moiety, skip acid wash; use water/brine instead.
-
-
Extraction: Transfer to a separating funnel. Extract with Ethyl Acetate (3 x 5 mL).
-
Wash: Wash combined organics with Brine (1 x 10 mL).
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Most products are >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).
Part 4: Data & Troubleshooting
Table 1: Solvent & Base Optimization Matrix
| Entry | Solvent | Base | Temp/Time | Yield (%) | Observation |
| 1 | DCM | TEA | 40°C / 10 min | 65% | Slow conversion; DCM heats poorly in MW. |
| 2 | MeCN | Pyridine | 80°C / 5 min | 92% | Optimal. Clean profile. |
| 3 | Water | Na2CO3 | 80°C / 5 min | 30% | Significant hydrolysis of sulfonyl chloride. |
| 4 | DMF | DIPEA | 100°C / 10 min | 75% | Difficult solvent removal; some nitrile hydrolysis. |
Troubleshooting Guide:
-
Issue: Low Yield / Hydrolysis of Chloride.
-
Cause: Wet solvent or old sulfonyl chloride.
-
Fix: Use freshly opened anhydrous MeCN. Verify sulfonyl chloride quality via LCMS (look for sulfonic acid peak).
-
-
Issue: Hydrolysis of Nitrile (Formation of Amide).
-
Cause: Conditions too basic or temp too high.
-
Fix: Reduce temp to 60°C. Switch from Pyridine to weaker bases or reduce reaction time. Avoid aqueous workups if product is water-soluble.[3]
-
-
Issue: Unreacted Amine.
-
Cause: Amine is sterically hindered or electron-deficient (e.g., aniline).
-
Fix: Increase temp to 100°C, time to 20 min. Use Pyridine as both base and solvent.
-
Part 5: Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for this synthesis.
Caption: Workflow logic for the microwave-assisted sulfonylation, including quality control steps to mitigate hydrolytic instability.
Part 6: References
-
De Luca, L., & Giacomelli, G. (2008).[2][4][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2][4] The Journal of Organic Chemistry, 73(10), 3967–3969.[4] Link
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. (2013).[6] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[6] RSC Advances, 3, 10769-10773. Link
-
Soltani Rad, M. N., et al. (2009).[7] One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. Link
-
PubChem. (2025).[1] Furan-2-sulfonyl chloride Compound Summary. National Library of Medicine. Link
Sources
- 1. Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
Unlocking the Potential of a Versatile Heterocycle: A Guide to the Functionalization of 2-Cyanofuran-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and susceptibility to a wide array of chemical transformations make it a privileged starting point for the synthesis of novel therapeutic agents. This guide focuses on a particularly intriguing and highly functionalized building block: 2-cyanofuran-3-sulfonyl chloride . The presence of two potent electron-withdrawing groups, the nitrile and the sulfonyl chloride, on the furan ring creates a unique electronic landscape, opening up a diverse range of possibilities for selective chemical modifications.
This document provides a comprehensive overview of the reactivity of this scaffold and detailed protocols for its functionalization. We will explore the inherent reactivity of the sulfonyl chloride group, delve into palladium-catalyzed cross-coupling reactions to modify the furan core, and discuss methods for the selective transformation of the cyano moiety. The insights and protocols presented herein are designed to empower researchers to harness the synthetic potential of this versatile molecule in their drug discovery and development endeavors.
I. The Chemistry of a Highly Activated Furan: Understanding the Reactivity of 2-Cyanofuran-3-sulfonyl Chloride
The furan ring in 2-cyanofuran-3-sulfonyl chloride is rendered significantly electron-deficient by the combined inductive and mesomeric effects of the cyano group at the C2 position and the sulfonyl chloride group at the C3 position. This electronic characteristic is the primary determinant of its reactivity, making the furan ring susceptible to nucleophilic attack and facilitating certain types of cross-coupling reactions. The sulfonyl chloride is a highly reactive electrophile, while the cyano group offers a handle for a variety of transformations.
II. Functionalization of the Sulfonyl Chloride Moiety: Gateway to Sulfonamides and Beyond
The sulfonyl chloride group is a well-established and highly reactive electrophilic handle.[3][4][5] It readily reacts with a wide range of nucleophiles, providing a straightforward entry into diverse classes of compounds, most notably sulfonamides, which are a prominent feature in numerous pharmaceuticals.[4]
A. Synthesis of 2-Cyanofuran-3-sulfonamides
The reaction of 2-cyanofuran-3-sulfonyl chloride with primary or secondary amines in the presence of a suitable base affords the corresponding sulfonamides in high yields. This transformation is typically rapid and clean.
General Protocol for Sulfonamide Synthesis:
-
Dissolve 2-cyanofuran-3-sulfonyl chloride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired primary or secondary amine (1.1 eq.) to the solution.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | TEA | DCM | 2 | 92 |
| 2 | Piperidine | DIPEA | THF | 1.5 | 95 |
| 3 | Benzylamine | TEA | ACN | 3 | 88 |
Causality Behind Experimental Choices:
-
Aprotic Solvent: Aprotic solvents are used to avoid unwanted hydrolysis of the highly reactive sulfonyl chloride.
-
Base: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Non-nucleophilic bases are chosen to prevent their competition with the amine nucleophile.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermicity and then allowed to proceed at room temperature for optimal reaction rates.
III. Expanding the Core: Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the furan ring in 2-cyanofuran-3-sulfonyl chloride makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C4 and C5 positions, enabling significant diversification of the core structure. While direct cross-coupling on the C-Cl bond of the sulfonyl chloride is not typical, the furan ring itself can be functionalized if a suitable leaving group (e.g., a halide or triflate) is present at the C4 or C5 position. For the purpose of this guide, we will consider a hypothetical 5-bromo-2-cyanofuran-3-sulfonyl chloride to illustrate the potential for such transformations.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and vinyl-aryl structures.[6][7] In the context of our electron-deficient furan, this reaction can be employed to introduce aryl or vinyl substituents.
Illustrative Protocol for Suzuki-Miyaura Coupling of a Hypothetical 5-Bromo-2-cyanofuran-3-sulfonyl Chloride:
-
To a reaction vessel, add 5-bromo-2-cyanofuran-3-sulfonyl chloride (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).
-
Add a mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 89 |
| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | DMF/H₂O | 80 | 78 |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of terminal alkynes, which are versatile functional groups for further transformations.[8][9][10]
Illustrative Protocol for Sonogashira Coupling of a Hypothetical 5-Bromo-2-cyanofuran-3-sulfonyl Chloride:
-
Combine 5-bromo-2-cyanofuran-3-sulfonyl chloride (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.05 eq.) in a reaction flask.
-
Add a suitable solvent, typically a mixture of an organic solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Degas the mixture with an inert gas.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
C. Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[11][12][13]
Illustrative Protocol for Buchwald-Hartwig Amination of a Hypothetical 5-Bromo-2-cyanofuran-3-sulfonyl Chloride:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with 5-bromo-2-cyanofuran-3-sulfonyl chloride (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq.).
-
Add a dry, aprotic solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
IV. Selective Transformations of the Cyano Group
The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, including primary amines and carboxylic acids. The key challenge is to perform these transformations selectively in the presence of the reactive sulfonyl chloride group.
A. Selective Reduction to a Primary Amine
The reduction of a nitrile to a primary amine can be achieved using various reducing agents. However, harsh reagents like lithium aluminum hydride may also reduce the sulfonyl chloride. Milder and more selective reagents are therefore preferred. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), have been shown to selectively reduce nitriles in the presence of sulfone groups and could be applicable here.[14]
Protocol for Selective Reduction of the Cyano Group:
-
Dissolve 2-cyanofuran-3-sulfonyl chloride (1.0 eq.) in dry THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Stir the mixture for 1 hour, then basify with aqueous NaOH.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting aminomethylfuran derivative by an appropriate method.
B. Hydrolysis to a Carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions.[15][16][17][18] However, the sulfonyl chloride is highly susceptible to hydrolysis. Therefore, this transformation would likely lead to the concurrent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, yielding 2-carboxyfuran-3-sulfonic acid.
Protocol for Hydrolysis of the Cyano and Sulfonyl Chloride Groups:
-
To a solution of 2-cyanofuran-3-sulfonyl chloride (1.0 eq.) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like dioxane), add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH).
-
Heat the mixture to reflux for 4-12 hours.
-
Cool the reaction mixture and, if performed under acidic conditions, neutralize with a base, or if under basic conditions, acidify with an acid to precipitate the product.
-
Isolate the 2-carboxyfuran-3-sulfonic acid by filtration and wash with cold water.
V. Safety and Handling
2-Cyanofuran-3-sulfonyl chloride, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood. It is expected to be moisture-sensitive and corrosive.[3][19] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound may react violently with water, releasing toxic gas.[19]
VI. Conclusion
2-Cyanofuran-3-sulfonyl chloride is a highly versatile and reactive building block with significant potential in medicinal chemistry and organic synthesis. The distinct reactivity of its three key components—the sulfonyl chloride, the cyano group, and the furan ring—allows for a wide range of selective functionalizations. By carefully choosing reaction conditions, researchers can access a diverse array of novel furan derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists looking to explore the rich chemistry of this promising scaffold.
VII. Visualizing the Synthetic Pathways
Reaction Scheme for Functionalization of the Sulfonyl Chloride
Caption: Synthesis of sulfonamides from 2-cyanofuran-3-sulfonyl chloride.
Illustrative Cross-Coupling Reactions on a 5-Bromo-2-cyanofuran Scaffold
Caption: Palladium-catalyzed cross-coupling reactions on a functionalized furan core.
Selective Transformations of the Cyano Group
Sources
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- 2. Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. d-nb.info [d-nb.info]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 19. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: 2-Cyanofuran-3-sulfonyl Chloride Optimization
The following technical guide addresses the optimization of sulfonylation reactions using 2-Cyanofuran-3-sulfonyl chloride . This reagent presents a unique set of challenges due to the electronic effects of the cyano group and the inherent instability of the furan-3-sulfonyl moiety.
Executive Summary: The Stability-Reactivity Paradox
2-Cyanofuran-3-sulfonyl chloride is a "high-energy" electrophile. The electron-withdrawing cyano group at the C2 position significantly increases the electrophilicity of the sulfonyl center at C3. However, this activation comes at a cost:
-
Hydrolytic Instability: It reacts with trace moisture orders of magnitude faster than benzenesulfonyl chloride.
-
Thermal Instability: Furan-3-sulfonyl chlorides are prone to thermal decomposition via
extrusion, leading to the corresponding 3-chlorofuran derivative.
Improving yield requires a shift from "standard" protocols to a "Cold, Fast, and Dry" operational model.
Module 1: Reagent Quality & Handling (Pre-Reaction)
Q: My reagent is a dark brown oil/solid. Is it still usable? A: Likely not without purification. Pure 2-Cyanofuran-3-sulfonyl chloride should be a pale yellow to off-white solid/oil. Darkening indicates polymerization or decomposition.
-
Diagnostic: Run a quick
-NMR in . Look for the diagnostic furan ring protons. If you see a broad "hump" or significant peaks corresponding to the sulfonic acid (usually shifted downfield), the titer is low. -
Action: If purity is <90%, do not use it for critical couplings. Recrystallization is difficult due to hydrolysis. The best approach is often to generate it fresh or use a "wash" procedure: dissolve in dry DCM, wash rapidly with ice-cold 5%
, dry over , and use immediately.
Q: How should I store this reagent? A:
-
Temperature: -20°C (Critical).
-
Atmosphere: Under Argon/Nitrogen.
-
Container: Teflon-taped glass vial inside a secondary desiccator.
-
Why? The cyano group pulls electron density, making the sulfur atom hyper-electrophilic. Even atmospheric moisture will hydrolyze it to the sulfonic acid, which is unreactive in standard sulfonylation conditions and can catalyze furan ring degradation.
Module 2: The Sulfonylation Protocol (Reaction Optimization)
Q: What is the optimal solvent system? A: Avoid nucleophilic or protic solvents.
| Solvent | Rating | Notes |
|---|---|---|
| DCM (Dichloromethane) | Excellent | High solubility, easy workup, non-nucleophilic. |
| THF (Tetrahydrofuran) | Good | Ensure it is peroxide-free and ultra-dry. |
| Acetonitrile | Moderate | Good for polarity, but can sometimes participate in side reactions with highly activated sulfonyl chlorides. |
| DMF/DMA | Avoid | Can form Vilsmeier-type adducts or promote hydrolysis due to hygroscopicity. |
Q: Which base should I use? A: Pyridine is the standard, but for this highly reactive substrate, 2,6-Lutidine or DIPEA (Diisopropylethylamine) is superior.
-
The DMAP Trap: Do NOT use DMAP (4-Dimethylaminopyridine) as a catalyst. With highly electrophilic sulfonyl chlorides, DMAP forms a stable N-sulfonyl salt that may not transfer the sulfonyl group to your nucleophile efficiently, or it can lead to side reactions.
-
Recommendation: Use 1.2 – 1.5 equivalents of DIPEA. If the reaction is sluggish, use Pyridine as the solvent (if your nucleophile is soluble).
Q: What is the ideal temperature profile? A: The "Ramp" method is essential.
-
Addition Phase (-10°C to 0°C): Dissolve nucleophile and base. Add the sulfonyl chloride slowly as a solution in DCM. This controls the exotherm and prevents localized "hotspots" where
extrusion occurs. -
Reaction Phase (0°C to RT): Allow to warm slowly. Do not heat above 30°C unless absolutely necessary.
Module 3: Workup & Isolation (The "Kill" Step)
Q: I lose my product during aqueous workup. What is happening? A: The sulfonamide bond, once formed, is generally stable. However, if unreacted sulfonyl chloride remains, it hydrolyzes to the sulfonic acid during workup, which acts as a surfactant and a strong acid, potentially dragging your product into the aqueous layer or causing emulsions.
Q: How do I prevent this? A:
-
Quench First: Add a small amount of a sacrificial amine (e.g., dimethylamine or morpholine) before adding water. This converts excess sulfonyl chloride to a neutral sulfonamide, preventing acid generation.
-
Buffer: Use Saturated
or Phosphate Buffer (pH 7) for the first wash. Avoid strong basic washes (NaOH) which might hydrolyze the cyano group or the furan ring.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Reagent | Dry all solvents over activated molecular sieves (3Å). Flame-dry glassware. |
| Complex Mixture (TLC) | Thermal Decomposition | Keep reaction < 0°C during addition. Do not heat > 25°C. |
| Starting Material Recovery | Reagent "Dead" (Hydrolyzed) | Check reagent by NMR. If it's the sulfonic acid, it won't react. Buy fresh or re-synthesize. |
| Product in Aqueous Layer | Sulfonic Acid Formation | Quench excess reagent with an amine before adding water. Use DCM for extraction (3x). |
Visualized Workflows
Figure 1: Optimized Sulfonylation Workflow
This diagram outlines the critical "Cold-Ramp" protocol to minimize thermal decomposition.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or failed reactions.
References
-
Organic Chemistry Portal. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. Retrieved from [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
PubChem. (2025).[1] Furan-2-sulfonyl Chloride Compound Summary. Retrieved from [Link]
-
Journal of Organic Chemistry. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting 2-Cyanofuran-3-Sulfonyl Chloride Couplings
Subject: Optimization of Sulfonamide Bond Formation using 2-Cyanofuran-3-sulfonyl chloride Document ID: TS-FURN-CN-03 Audience: Medicinal Chemists, Process Chemists Last Updated: February 18, 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge: Researchers frequently report "low reactivity" when coupling 2-cyanofuran-3-sulfonyl chloride with anilines. This is often a misdiagnosis. The 2-cyano group is strongly electron-withdrawing, which theoretically increases the electrophilicity of the sulfonyl center compared to unsubstituted furan-3-sulfonyl chloride.
The Reality: The observed low yields are rarely due to intrinsic low reactivity of the sulfonyl chloride. Instead, they stem from three primary failure modes:
-
Rapid Hydrolysis (Reagent Quality): The electron-deficient nature of the furan ring makes the sulfonyl chloride highly hygroscopic and prone to hydrolysis into the non-reactive sulfonic acid.
-
The "HCl Trap": Inadequate base stoichiometry leads to protonation of the aniline, rendering it non-nucleophilic.
-
Furan Instability: The furan ring is acid-sensitive; harsh conditions (strong acid catalysts or high heat) can lead to ring-opening or polymerization.
This guide provides a systematic troubleshooting workflow to distinguish between reagent degradation and kinetic barriers.
Diagnostic Workflow
Before altering reaction conditions, follow this logic tree to identify the root cause of failure.
Figure 1: Diagnostic logic for troubleshooting sulfonylation failures.
Technical FAQs & Solutions
Q1: The reaction shows no product on TLC, only starting material (aniline) and a baseline spot. What is happening?
Diagnosis: Your sulfonyl chloride has likely hydrolyzed to 2-cyanofuran-3-sulfonic acid . Explanation: Sulfonyl chlorides are moisture-sensitive. The "baseline spot" is the sulfonic acid, which will not react with aniline under standard basic conditions. Validation Protocol: Take a small aliquot of your sulfonyl chloride starting material and run a TLC in 50% EtOAc/Hexane.
-
Active Reagent: Should move (Rf ~0.4–0.7).
-
Hydrolyzed Acid: Will stick to the baseline (Rf = 0). Solution:
-
Immediate: If you have significant amounts of the sulfonic acid, you can convert it back to the chloride using Oxalyl Chloride (2.0 equiv) and catalytic DMF in DCM (0°C to RT). Caution: Furan rings are sensitive; avoid refluxing thionyl chloride.
-
Prevention: Store the reagent under Argon/Nitrogen in a desiccator at -20°C.
Q2: I am using Pyridine as a solvent, but the reaction is extremely slow (24h+).
Diagnosis: Kinetic stalling due to weak electrophilicity or steric issues. Explanation: While Pyridine acts as both base and solvent, it is a weak nucleophilic catalyst. For hindered or electron-deficient anilines, the formation of the N-sulfonylpyridinium intermediate is reversible and slow. Solution: Switch to DMAP Catalysis . Add 10-20 mol% of 4-Dimethylaminopyridine (DMAP) . DMAP forms a tightly bound, highly reactive N-sulfonyl-4-dimethylaminopyridinium salt that is roughly 10^4 times more reactive toward nucleophiles than the free sulfonyl chloride [1].
Q3: My aniline is electron-deficient (e.g., 4-nitroaniline or aminopyridine). Standard conditions failed.
Diagnosis: The nucleophile is too weak to attack the sulfonyl center directly. Explanation: Electron-withdrawing groups on the aniline reduce the electron density on the nitrogen, making it a poor nucleophile. Solution:
-
Solvent Switch: Use Pyridine (anhydrous) as the solvent to maximize base concentration.
-
Temperature: Heat to 60°C. (Do not exceed 80°C to preserve the furan ring).
-
Stronger Base (Alternative): If the aniline is very weak (pKa < 2), use NaH (Sodium Hydride) in THF to deprotonate the aniline first, generating the highly nucleophilic anilide anion, then add the sulfonyl chloride at 0°C. Warning: The 2-cyano group is susceptible to nucleophilic attack by strong bases; keep temperature low.
Q4: I see a new spot, but after aqueous workup, my yield drops significantly.
Diagnosis: Hydrolysis during workup.[1] Explanation: The 2-cyanofuran sulfonamide bond can be sensitive. More importantly, if unreacted sulfonyl chloride remains, it hydrolyzes to acid during workup, which can act as a surfactant or trap your product in the aqueous phase if the product has any basic sites (like a pyridine ring). Solution:
-
Quench the reaction with a small amount of amine (e.g., morpholine) before adding water to consume excess chloride cleanly.
-
Maintain pH ~6-7 during extraction. Avoid strong basic washes (NaOH) which might hydrolyze the nitrile (cyano) group to an amide.
Mechanistic Insight: The DMAP Effect
Understanding why you are adding reagents is critical for troubleshooting. The "Standard" pyridine method relies on a weak intermediate. The "Optimized" DMAP method creates a "Super-Electrophile."
Figure 2: The catalytic cycle of DMAP-mediated sulfonylation.[2] The intermediate is the key driver of reactivity [2].
Validated Protocols
Protocol A: Standard Conditions (For Reactive Anilines)
Best for: Unsubstituted anilines, alkyl-anilines.
-
Dissolve: Place Aniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv).
-
Addition: Cool to 0°C. Add 2-Cyanofuran-3-sulfonyl chloride (1.1 equiv) portion-wise or as a solution in DCM.
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Monitor: Check TLC. If incomplete after 4h, proceed to Protocol B.
Protocol B: The "Rescue" Protocol (For Low Reactivity)
Best for: Electron-deficient anilines, steric hindrance, or "dead" reactions.
-
Setup: Flame-dry glassware. Inert atmosphere (N2/Ar) is mandatory .
-
Dissolve: Dissolve Aniline (1.0 equiv) in anhydrous Pyridine (0.5 M).
-
Catalyst: Add DMAP (0.1 equiv / 10 mol%).
-
Addition: Add 2-Cyanofuran-3-sulfonyl chloride (1.2 – 1.5 equiv).
-
Heat: Heat to 50°C. Stir for 4–12 hours.
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash with saturated NaHCO3 (removes acid byproducts).
-
Wash with CuSO4 solution (removes Pyridine/DMAP - turns blue).
-
Wash with Brine, Dry (Na2SO4), Concentrate.
-
Data Summary: Solvent & Base Effects[4][10][11][12]
| Variable | Recommendation | Causality / Note |
| Solvent | DCM (Standard) or Pyridine (Difficult) | DCM is non-nucleophilic and easy to remove. Pyridine acts as a solvent/base buffer for stubborn substrates. |
| Base | Pyridine > TEA > DIPEA | Pyridine is less sterically hindered than TEA/DIPEA, allowing it to assist in the acyl transfer mechanism. |
| Catalyst | DMAP (10-20 mol%) | Essential for electron-poor anilines. Forms a reactive acyl-pyridinium salt.[3] |
| Temp | 0°C to 50°C | Avoid >80°C. High heat causes furan decomposition and nitrile hydrolysis. |
| Stoichiometry | 1.2 equiv Sulfonyl Chloride | Accounts for slight hydrolysis due to trace moisture. |
References
-
DMAP Catalysis Mechanism
- Concept: DMAP acts as a nucleophilic catalyst, attacking the sulfonyl center to form a resonance-stabilized N-sulfonylpyridinium ion, which is a superior leaving group to chloride.
-
Source: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.
- Concept: General protocols for coupling difficult anilines with sulfonyl chlorides.
- Furan Stability: Concept: Furans are electron-rich heteroaromatics sensitive to acid-catalyzed ring opening (Barton-Zard type sensitivity). Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text on heterocyclic stability).
-
Reactivity of Heterocyclic Sulfonyl Chlorides
-
Source: Enamine Ltd. "Stability of Heteroaromatic Sulfonyl Chlorides." (Technical Note).
-
Sources
Minimizing decomposition of 2-Cyanofuran-3-sulfonyl chloride in moisture
A Guide to Minimizing Decomposition in the Presence of Moisture
Welcome to the technical support center for 2-Cyanofuran-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful application of this valuable synthetic intermediate. 2-Cyanofuran-3-sulfonyl chloride is a highly reactive compound, prized for its ability to introduce the unique 2-cyanofuran-3-sulfonyl moiety into target molecules. However, its high reactivity also makes it exceptionally sensitive to moisture.
This document provides an in-depth understanding of the decomposition mechanisms, proactive handling and storage protocols, and troubleshooting solutions to maintain the integrity and reactivity of your material, ensuring reproducible and high-yielding experimental outcomes.
Section 1: The Chemistry of Decomposition
Understanding the "why" behind the compound's instability is the first step toward prevention. The decomposition of 2-Cyanofuran-3-sulfonyl chloride is primarily driven by its reaction with water (hydrolysis), which can trigger subsequent, deleterious reactions.
Primary Decomposition Pathway: Hydrolysis of the Sulfonyl Chloride
The core issue is the highly electrophilic sulfur atom of the sulfonyl chloride group. It is readily attacked by nucleophiles, with water being a ubiquitous and potent reactant in a typical lab environment.
The mechanism proceeds as follows:
-
Nucleophilic Attack: A water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride.[1]
-
Displacement: The chloride ion (Cl⁻) is displaced, a very good leaving group.
-
Product Formation: This irreversible reaction yields 2-cyanofuran-3-sulfonic acid and hydrogen chloride (HCl) gas.[1][2]
This initial hydrolysis is problematic for two key reasons:
-
It consumes the active reagent, leading to lower-than-expected yields in your subsequent reactions.
-
It generates corrosive HCl gas, which can create a hazardous microenvironment within the storage container and catalyze further degradation.
Secondary Decomposition Pathway: Acid-Catalyzed Furan Ring Degradation
The HCl generated from primary hydrolysis can catalyze the degradation of the furan ring itself. Furans, while aromatic, are known to be sensitive to strong acids.[3][4] Protonation of the furan ring can lead to ring-opening, polymerization, or other unwanted side reactions, resulting in a complex mixture of dark, insoluble byproducts.[5][6] The presence of a strong electron-withdrawing group like the cyanofuran-3-sulfonyl moiety can offer some stability against acid, but this protection is not absolute, especially under prolonged exposure to generated HCl.[3][4]
Caption: Primary and secondary decomposition pathways for 2-Cyanofuran-3-sulfonyl chloride.
Section 2: Proactive Handling & Storage Protocols
The key to success is prevention. Adherence to strict anhydrous and anaerobic (air-free) techniques is not optional; it is mandatory.[7][8][9]
Storage
-
Original Container: Keep the reagent in its original container, which is designed for moisture-sensitive materials.[10]
-
Inert Atmosphere: Upon receipt, place the entire bottle inside a larger, sealable container (e.g., a desiccator or a sealed bag) that has been flushed with an inert gas (argon or dry nitrogen) and contains a desiccant.
-
Temperature: Store in a cool, dry, and dark place, ideally between 15–25°C.[2][11] Avoid temperature cycling that can cause pressure changes and compromise the container seal.
Dispensing and Use
All manipulations should be performed under a positive pressure of dry inert gas using either a glovebox or a Schlenk line.[12][13]
Table 1: Key Physical & Handling Properties
| Property | Value / Recommendation | Rationale |
| Appearance | White to off-white solid | Discoloration (yellow/brown) may indicate decomposition. |
| Moisture Sensitivity | High | Reacts readily with water to form sulfonic acid and HCl.[1] |
| Storage Temperature | 15–25°C | Minimizes decomposition rate and pressure buildup.[14] |
| Handling Atmosphere | Inert Gas (Argon or Dry Nitrogen) | Excludes atmospheric moisture and oxygen.[7][8] |
| Compatible Materials | Glass, PTFE | Avoid reactive materials like metals or certain plastics.[11] |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Table 2: Troubleshooting Common Issues
| Observation / Question | Probable Cause(s) | Recommended Action(s) |
| A white "smoke" or fume is visible when opening the container. | HCl Gas Formation: This is a definitive sign of hydrolysis. The reagent has reacted with moisture that has ingressed into the bottle. | 1. Handle in Fume Hood: Immediately handle the bottle inside a certified chemical fume hood.[11] 2. Qualify Reagent: Before use, perform a small-scale test reaction to assess its reactivity. 3. Purge Headspace: Gently purge the bottle's headspace with a stream of dry nitrogen or argon before resealing to displace any moist air. |
| My reaction yield is significantly lower than expected. | Reagent Decomposition: The most likely cause is that a portion of the sulfonyl chloride has hydrolyzed to the inactive sulfonic acid. Wet Solvents/Reagents: Residual moisture in your reaction solvent or on other reagents is consuming the compound.[15] | 1. Verify Reagent: Use a fresh bottle if possible, or re-qualify the existing stock. 2. Rigorous Drying: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., CaH₂).[16][17] Dry all other reagents in a vacuum oven.[15] 3. Dry Glassware: All glassware must be oven-dried (>120 °C for 4+ hours) or flame-dried under vacuum immediately before use.[8][16] |
| The solid reagent appears discolored (yellow/brown) or has turned into a sticky tar. | Advanced Decomposition: This indicates significant degradation, likely involving both hydrolysis and subsequent acid-catalyzed polymerization of the furan ring.[5] | 1. Do Not Use: The reagent is likely unusable and will give poor results and complex product mixtures. 2. Dispose Properly: Dispose of the material according to your institution's hazardous waste protocols. 3. Review Storage: Re-evaluate your storage and handling procedures to prevent this from happening to new stock. |
| The reaction mixture turns dark brown or black immediately upon adding the reagent. | Catalytic Decomposition: Traces of moisture or other nucleophilic impurities in the reaction flask are causing rapid, localized decomposition. | 1. Check System Integrity: Ensure your reaction setup is completely free of leaks. 2. Pre-dry System: Assemble the reaction apparatus, flame-dry it under vacuum, and refill with inert gas three times before adding any reagents.[7] 3. Order of Addition: Consider adding the sulfonyl chloride solution to the other reactants, rather than the other way around, to ensure it is immediately consumed in the desired reaction. |
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I handle 2-Cyanofuran-3-sulfonyl chloride on the open bench for a "quick" weighing?
-
Q2: My anhydrous solvent is from a commercial supplier in a sealed bottle. Is it dry enough?
-
A2: While commercially available anhydrous solvents are of high quality, their water content can increase after the bottle has been opened even once.[15] For highly sensitive reactions, it is best practice to use freshly distilled solvent or solvent dispensed from a dedicated solvent purification system.[16][17]
-
-
Q3: What is the difference between using Nitrogen and Argon as the inert gas?
-
A3: For excluding moisture, both are effective. Argon is denser than air, which can be advantageous for blanketing reactions in certain setups. Nitrogen is often used due to its lower cost. For this application, either high-purity, dry gas is acceptable.[7]
-
-
Q4: How do I safely quench a reaction containing unreacted 2-Cyanofuran-3-sulfonyl chloride?
-
A4: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cooled solution of a mild base, such as saturated aqueous sodium bicarbonate. This will neutralize the reactive sulfonyl chloride and any acidic byproducts. Perform this in a fume hood as HCl gas will be evolved.
-
Section 5: Experimental Protocol Example
This section provides a workflow for using the reagent, emphasizing the critical handling steps.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 9. advion.com [advion.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. ossila.com [ossila.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 17. moodle2.units.it [moodle2.units.it]
Technical Guide: Recrystallization & Purification of 2-Cyanofuran-3-sulfonyl Chloride
Department: Chemical Process Development & Technical Support Document ID: PUR-2CF-SC-001 Last Updated: February 18, 2026 Audience: Medicinal Chemists, Process Engineers, Drug Discovery Scientists
Executive Summary & Molecule Profile
2-Cyanofuran-3-sulfonyl chloride is a high-value, high-risk intermediate often used in the synthesis of JAK inhibitors and other kinase-targeting scaffolds. Its purification is non-trivial due to the synergistic instability of the electron-deficient furan ring and the highly reactive sulfonyl chloride moiety.
Critical Stability Warning: Unlike benzene analogs, the furan core is sensitive to oxidative stress and acidic degradation. The presence of the electron-withdrawing cyano group (-CN) at the C2 position increases the electrophilicity of the sulfonyl chloride at C3, making it hyper-sensitive to hydrolysis .
| Property | Characteristics | Implications for Purification |
| Reactivity | High Electrophilicity | Strictly Anhydrous: Reacts instantly with moisture to form sulfonic acid (strong acid), which autocatalyzes furan decomposition. |
| Thermal Stability | Low ( | Cold Processing: Avoid boiling solvents. Risk of |
| Solubility | Polar Aprotic Preference | Soluble in DCM, THF, EtOAc. Insoluble in Aliphatic Hydrocarbons (Hexane/Heptane). |
| Physical State | Low-Melting Solid / Oil | High risk of "oiling out" rather than crystallizing. |
Solvent Selection Logic
The choice of solvent is the single most critical variable. Protic solvents (Ethanol, Methanol, Water) are strictly forbidden as they will cause solvolysis.
The "Gold Standard" Binary System
We utilize a DCM/Heptane or THF/Hexane displacement system.
-
Solvent A (Dissolver): Dichloromethane (DCM).
-
Why: High solubility for the sulfonyl chloride; low boiling point (40°C) allows removal without thermal stress; non-nucleophilic.
-
-
Solvent B (Anti-Solvent): n-Heptane.
-
Why: Induces precipitation; higher boiling point than Pentane/Hexane allows for a smoother cooling gradient; completely inert.
-
Expert Insight: Avoid Diethyl Ether. While often used for crystallizations, commercial ether often contains peroxides (oxidizing furan) or trace ethanol/water (hydrolysis). If Ether must be used, it must be distilled over Sodium/Benzophenone immediately prior to use.
Detailed Recrystallization Protocol
Safety Prerequisite: Perform all operations in a fume hood. Sulfonyl chlorides release HCl gas upon contact with moisture. The Cyano group poses a theoretical risk of HCN evolution if subjected to strong acid/heat, though hydrolysis to the amide/acid is more likely.
Phase 1: Preparation
-
Dry Your Solvents: Ensure DCM and Heptane are dried over molecular sieves (3Å or 4Å) for at least 24 hours. Water content must be
. -
Glassware: Oven-dried glassware (
) cooled in a desiccator.
Phase 2: The Dissolution (Solvent A)
-
Place the crude, impure 2-Cyanofuran-3-sulfonyl chloride in a round-bottom flask.
-
Add Dichloromethane (DCM) dropwise at room temperature (
).-
Volume Guide: Use the minimum amount required to dissolve the solid.
-
Agitation: Swirl gently. Do not heat to reflux. If insolubles remain (likely inorganic salts or polymeric decomposition), filter the solution through a sintered glass funnel (porosity 3) under nitrogen.
-
Phase 3: The Displacement (Solvent B)
-
Cool the DCM solution to
in an ice bath. -
Slowly add n-Heptane (or Hexane) dropwise with stirring.
-
Observation: You will see transient cloudiness that redissolves.
-
-
Continue addition until a persistent faint turbidity (cloudiness) is observed.
-
Stop stirring. Remove the ice bath and let the flask warm to room temperature naturally.
Phase 4: Crystallization & Isolation
-
Place the flask in a refrigerator (
) for 4–12 hours.-
Do not disturb: Vibration can cause rapid precipitation of amorphous powder instead of crystals.
-
-
If no crystals form, move to a freezer (
). -
Filtration: Filter the crystals rapidly under a blanket of Nitrogen or Argon.
-
Wash: Wash the cake once with cold (
) Heptane.
-
-
Drying: Dry under high vacuum (
) at ambient temperature for 2 hours. Do not heat.
Visualization: Process Workflow
Caption: Optimized workflow for the purification of labile heteroaromatic sulfonyl chlorides.
Troubleshooting & FAQs
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, a sticky oil droplets form at the bottom of the flask upon adding Heptane. Cause: The anti-solvent was added too fast, or the concentration is too high, pushing the compound out of solution faster than the crystal lattice can form. Remediation:
-
Re-dissolve: Add a small amount of DCM until the oil dissolves back into the solution.
-
Seed: If you have a tiny crystal from a previous batch, add it now.
-
Slow Down: Add Heptane vapor instead of liquid. Place a small vial of Heptane inside the closed flask (vapor diffusion method) to slowly increase anti-solvent concentration over 24 hours.
Issue 2: Hydrolysis (White Smoke/Acidic Smell)
Symptom: The solid is fuming, or the melting point is drastically broad/low.
Cause: Moisture ingress has converted the sulfonyl chloride (
-
This is irreversible. You cannot "dry" the sulfonic acid back into the chloride.
-
Prevention: Ensure all solvents are anhydrous. Flush the flask with Argon before sealing.
Issue 3: Color Change (Yellow Brown/Black)
Symptom: Solution darkens during the process. Cause: Decomposition of the furan ring. Likely due to trace acid (autocatalysis) or thermal stress. Remediation:
-
Add a scavenger: Perform the recrystallization with a trace amount of solid
(insoluble base) in the flask to neutralize trace HCl, then filter it out before the cooling step. -
Keep it Cold: Never exceed
.
Logic Map: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common purification failures.
References
-
Katritzky, A. R., et al. (2001).[5] Synthesis of sulfonyl chloride substrate precursors. Heterocycles, 55, 1703.[5] (Demonstrates general purification of heteroaryl sulfonyl chlorides via Hexane/THF systems).
-
Wright, S. W., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. (Discusses instability of furan-sulfonyl chlorides and low-temp handling).
-
BenchChem Stability Guide. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (Highlights the correlation between electron-withdrawing groups like -CN and increased hydrolytic instability).
-
European Patent EP0583960A2. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. (Provides industrial context for dihydrobenzofuran sulfonyl chloride purification).
Sources
Technical Support Center: Thermal Management for 2-Cyanofuran-3-sulfonyl chloride
Current Status: Operational Ticket ID: T-CYANO-EXO-001 Subject: Controlling Exotherms & Preventing Decomposition during Addition
Executive Summary
Handling 2-Cyanofuran-3-sulfonyl chloride requires a deviation from standard sulfonyl chloride protocols due to the unique sensitivity of the furan ring. Unlike stable phenyl derivatives, the furan core is highly susceptible to acid-catalyzed ring opening (polymerization), a process accelerated by the very heat generated during the sulfonyl chloride's reaction.
This guide provides a self-validating workflow to manage the exotherm, preventing the "Black Tar" decomposition scenario common with this reagent.
Module 1: Critical Properties & Pre-Reaction Checklist
Before initiating any experiment, verify these parameters. The 2-cyano group significantly increases the electrophilicity of the sulfonyl chloride compared to standard furan derivatives, lowering the activation energy for both the desired reaction and side reactions.
Physicochemical Constraints
| Property | Value / Condition | Implications for Protocol |
| Reactivity Class | High Electrophile | Reacts violently with nucleophiles ( |
| Thermal Limit | Above this, risk of furan ring opening increases exponentially. | |
| By-product | ||
| State | Solid (Low MP ~45-50°C*) | Do not melt to transfer. Dissolve in solvent first. |
*Melting point estimated based on Furan-3-sulfonyl chloride analogs; Cyano group may alter slightly.
Reagent Compatibility Matrix
| Reagent Type | Recommended | FORBIDDEN | Reason |
| Solvent | DCM, THF, Me-THF | Water, MeOH, EtOH | Protic solvents trigger immediate hydrolysis and exotherm. |
| Base (Scavenger) | DIPEA, TEA, Pyridine | NaOH, KOH (Aqueous) | Aqueous bases create biphasic hot spots; strong mineral bases open furan rings. |
| Quench | Sat. | Water (Direct) | Direct water addition generates massive local acid spikes. |
Module 2: The Addition Protocol (Step-by-Step)
Objective: Couple 2-Cyanofuran-3-sulfonyl chloride with an amine/alcohol while maintaining
The "Inverse Addition" Strategy
Standard protocol involves adding the electrophile to the nucleophile. For this sensitive reagent, we recommend dissolving the sulfonyl chloride first to dilute the heat capacity.
Step 1: System Preparation
-
Dissolution: Dissolve the 2-Cyanofuran-3-sulfonyl chloride in anhydrous DCM (Dichloromethane) or THF (10-15 volumes).
-
Why: Adding solid reagent directly to a reaction mixture creates localized "hot spots" where the concentration and temperature spike simultaneously, causing instant decomposition (black specks).
-
-
Cooling: Cool this solution to -10°C using an ice/salt or acetone/dry ice bath.
-
Base Loading: Add your base (e.g., Triethylamine, 1.2 - 1.5 eq) to the nucleophile solution, not the sulfonyl chloride solution, if possible.
Step 2: Controlled Addition
-
The Drop: Add the Nucleophile/Base mixture dropwise to the Sulfonyl Chloride solution .
-
Note: Alternatively, if solubility dictates adding the chloride to the amine, the chloride must be in solution and added slowly.
-
-
Monitoring: Use an internal temperature probe.
-
Rule: If internal
rises , STOP addition immediately. Allow to cool back to -10°C.
-
-
Agitation: Maximum RPM stirring is required to dissipate heat rapidly from the addition point.
Step 3: The "Acid Scavenge" (Critical)
As the reaction proceeds,
-
Visual Check: If the solution turns from yellow to orange/brown, acid accumulation is occurring. Add a supplementary buffer or increase stirring speed.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision pathways to prevent thermal runaway and decomposition.
Figure 1: Logic flow for thermal management and decomposition prevention during sulfonyl chloride addition.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black within minutes. What happened? A: You likely experienced Acid-Catalyzed Furan Ring Opening .
-
Mechanism: The reaction generates
.[1] If the temperature is too high ( ) or the base is not scavenging fast enough, the furan ring protonates and opens, leading to polymerization (black tar). -
Fix: Ensure your base (e.g., DIPEA) is fresh and present in excess before the reaction generates significant
. Lower the temperature to -20°C.
Q2: Can I use aqueous NaOH to scavenge the acid? A: No.
-
Reason: Sulfonyl chlorides hydrolyze rapidly in water, especially at high pH. The hydrolysis is also exothermic, which will trigger the thermal runaway you are trying to avoid. Use organic bases (TEA, DIPEA) in organic solvents (DCM, THF).
Q3: I see pressure buildup in the flask.
A: This indicates runaway
-
Cause: The addition rate exceeded the base's capacity to neutralize the acid in solution, causing gas to escape.
-
Immediate Action: Stop addition. Ensure the system is vented (never run these closed). Check your stirring rate—poor mixing leads to gas pockets.
Q4: How do I quench the reaction safely? A: Never add water directly to the reaction mixture if unreacted sulfonyl chloride remains.
-
Protocol: Pour the reaction mixture slowly into a vigorously stirred beaker of ice-cold saturated Sodium Bicarbonate (
) . The evolution of will be vigorous—allow headspace.
References
-
BenchChem. (2025).[2] Managing Exothermic Reactions in the Synthesis of Sulfonamides. Retrieved from
-
American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from
-
National Institutes of Health (NIH). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride. Retrieved from
-
U.S. EPA. (2025). Furan-3-sulfonyl chloride Properties & Safety Data. Retrieved from
-
ResearchGate. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from
Sources
Technical Support Center: Strategies for Scaling Up Synthesis with 2-Cyanofuran-3-sulfonyl Chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-cyanofuran-3-sulfonyl chloride. This document provides field-proven insights and troubleshooting strategies to navigate the complexities of scaling up reactions involving this versatile, yet sensitive, reagent. Our focus is on ensuring scientific integrity, safety, and reproducibility from the bench to pilot scale.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and reactivity of 2-cyanofuran-3-sulfonyl chloride, particularly in the context of increasing reaction volume.
Q1: What are the primary stability concerns for 2-cyanofuran-3-sulfonyl chloride, and how are they magnified during scale-up?
A: 2-Cyanofuran-3-sulfonyl chloride is a highly reactive electrophile with two main stability vulnerabilities that are exacerbated at scale:
-
Hydrolysis: The sulfonyl chloride functional group is extremely sensitive to moisture.[1][2] Trace amounts of water will hydrolyze it to the corresponding 2-cyanofuran-3-sulfonic acid. This sulfonic acid is unreactive towards amines and represents a direct loss of yield.[2][3] During scale-up, larger vessel surface areas and longer transfer times increase the risk of exposure to atmospheric moisture.
-
Thermal and pH Sensitivity of the Furan Ring: The furan heterocycle itself can be unstable under harsh conditions. The presence of a highly electrophilic sulfonyl chloride moiety can make the ring susceptible to decomposition, especially in the presence of strong acids or bases, or at elevated temperatures.[4] In large reactors, inefficient heat dissipation can create localized "hot spots," accelerating these decomposition pathways.
Causality: The high reactivity of the S-Cl bond makes it an excellent electrophile for sulfonamide synthesis but also highly susceptible to nucleophilic attack by water. Ensuring strict anhydrous conditions is the single most critical factor for success.
Q2: How should I approach solvent selection for a multi-kilogram scale reaction?
A: Solvent choice is critical for reaction success, safety, and purification. The ideal solvent must:
-
Be completely anhydrous (<50 ppm water).
-
Dissolve all reactants to ensure a homogeneous reaction.
-
Be inert to the highly reactive sulfonyl chloride.
-
Have a suitable boiling point for temperature control and subsequent removal.
Aprotic solvents are mandatory. Avoid alcoholic solvents (like ethanol or methanol) as they can react to form sulfonate ester byproducts.[2]
| Solvent | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 39.6 | Excellent solubility for many organics. Can be difficult to render completely anhydrous and has environmental concerns. |
| Acetonitrile (ACN) | 82 | Good solvent for many starting materials. Must be rigorously dried. |
| Tetrahydrofuran (THF) | 66 | Can form peroxides; always use a freshly opened bottle or test for peroxides. Must be anhydrous. |
| Toluene | 111 | Higher boiling point allows for a wider temperature range. Good for azeotropic removal of trace water before reaction starts. |
Expert Insight: For scale-up, starting with a solvent like toluene that allows for azeotropic drying of the reactor and starting amine before adding the sulfonyl chloride can significantly reduce the risk of hydrolysis.
Q3: What are the best practices for base selection and stoichiometry when moving from grams to kilograms?
A: The reaction of 2-cyanofuran-3-sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[2]
-
Choice of Base: A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Pyridine can also be used but can be more difficult to remove during workup.
-
Stoichiometry: On a small scale, using a slight excess of the base (e.g., 1.1-1.2 equivalents) is common. At a larger scale, precise control is crucial. An insufficient amount of base will result in a stalled reaction as the amine is converted to its non-nucleophilic hydrochloride salt. A large excess can complicate purification.
-
Causality: The base acts as an acid scavenger. Its role is purely to neutralize the HCl byproduct, thereby keeping the primary or secondary amine in its free, nucleophilic state.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This guide addresses common problems encountered during the scale-up process in a direct question-and-answer format.
Problem: My large-scale reaction has stalled, and HPLC analysis shows a significant amount of unreacted amine and a polar byproduct.
-
Potential Cause: Hydrolysis of 2-cyanofuran-3-sulfonyl chloride. The polar byproduct is likely the corresponding sulfonic acid.[2][3]
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Confirm that all solvents were rigorously dried and that the reaction was performed under an inert atmosphere (Nitrogen or Argon).[2] Glassware should be oven or flame-dried.[1]
-
Check Starting Material Quality: The sulfonyl chloride may have degraded during storage.[2] It is advisable to use a fresh batch or re-purify stored material. A simple quality control check can be performed via titration or NMR spectroscopy.[5]
-
Review Reagent Addition: Was the sulfonyl chloride added to the mixture of amine and base? Adding the amine to the sulfonyl chloride can create localized excesses of the sulfonyl chloride, which may react with any trace water present.
-
Problem: The yield is low, and I've isolated a significant amount of a less polar byproduct identified as the di-sulfonylated amine.
-
Potential Cause: This occurs with primary amines when both N-H bonds react with the sulfonyl chloride.[2] This is often a result of poor mixing or incorrect stoichiometry.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 ratio of amine to sulfonyl chloride, or even a slight excess of the amine (e.g., 1.05 equivalents).[2]
-
Optimize Addition and Temperature: Add the sulfonyl chloride solution slowly and sub-surface to a well-agitated solution of the amine at a low temperature (e.g., 0 °C).[2] This maintains a high concentration of the amine relative to the sulfonyl chloride, favoring mono-sulfonylation.
-
Improve Mixing: At scale, ensure the reactor's impeller design and agitation speed are sufficient to prevent localized concentration gradients. Poor mixing is a common culprit for this side reaction in large vessels.
-
Problem: During the aqueous workup, I'm struggling with persistent emulsions and product loss.
-
Potential Cause: Emulsions can form at the interface of the organic and aqueous layers, trapping the product and making separation difficult.[1]
-
Troubleshooting Steps:
-
Break the Emulsion: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]
-
Filter through Celite®: Passing the entire mixture through a pad of diatomaceous earth (Celite®) can sometimes resolve the issue.
-
Modify the Solvent System: If emulsions are persistent, consider switching to a different workup solvent that has a greater density difference with water, such as DCM or toluene.
-
Problem: My final product is difficult to purify. It co-elutes with a persistent impurity during column chromatography.
-
Potential Cause: The impurity could be unreacted sulfonyl chloride or a byproduct with similar polarity to the desired sulfonamide.
-
Troubleshooting Steps:
-
Implement a Scavenging Step: Before final purification, treat the crude product mixture with a scavenger resin. Amine-based resins (e.g., PS-Trisamine) are highly effective at reacting with and removing excess electrophilic sulfonyl chloride.[6] The resulting resin-bound byproduct is then simply removed by filtration.
-
Optimize the Quench: Before the main aqueous workup, add a small amount of a simple, highly reactive amine (like piperidine) or an alcohol (like methanol) to the reaction mixture. This will convert the unreacted 2-cyanofuran-3-sulfonyl chloride into a more polar sulfonamide or sulfonate ester, which is typically much easier to separate from the desired product.[6]
-
Consider Crystallization: If the product is a solid, developing a robust crystallization procedure is often more scalable and cost-effective than large-scale chromatography. Screen various solvent/anti-solvent systems to find optimal conditions.
-
Section 3: Experimental Protocols & Workflows
Protocol 3.1: General Procedure for Scaled-Up Sulfonamide Synthesis
Disclaimer: This is a general protocol and must be adapted based on the specific reactivity and solubility of the amine substrate. A thorough risk assessment should be performed before any scale-up operation.
-
Vessel Preparation: Ensure a clean, dry, multi-necked reactor is equipped with a mechanical stirrer, thermocouple, nitrogen/argon inlet, and an addition funnel. Purge the vessel thoroughly with an inert gas.
-
Reagent Charging: Charge the reactor with the primary/secondary amine (1.0 eq) and anhydrous aprotic solvent (e.g., DCM or Toluene, ~5-10 L/kg of amine).
-
Inerting and Cooling: Begin agitation and cool the solution to 0-5 °C using an appropriate cooling bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Sulfonyl Chloride Addition: Dissolve 2-cyanofuran-3-sulfonyl chloride (1.0 eq) in the anhydrous reaction solvent. Add this solution dropwise via the addition funnel over 1-2 hours, carefully monitoring the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C or warm slowly to room temperature. Monitor the reaction progress by TLC or HPLC until consumption of the starting amine is complete.[2]
-
Quenching: Once complete, cool the reaction back to 0-5 °C. Slowly and carefully add deionized water to quench the reaction.[6]
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove any sulfonic acid), and finally, brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by crystallization, trituration, or column chromatography as required.
Workflow 3.2: Troubleshooting Low Yield
The following diagram outlines a decision-making process for diagnosing the root cause of low product yield in your scaled-up synthesis.
Caption: Decision tree for troubleshooting low yield.
Section 4: Safety at Scale
Scaling up reactions with 2-cyanofuran-3-sulfonyl chloride introduces significant safety hazards that must be rigorously managed.
-
Chemical Hazards:
-
Corrosivity: 2-Cyanofuran-3-sulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[7]
-
Water Reactivity: It reacts violently with water, releasing heat and toxic gases.[7][8] All transfers and reactions must be conducted under strictly anhydrous conditions.
-
HCl Gas Evolution: The reaction produces stoichiometric amounts of HCl gas. At scale, this can lead to a dangerous buildup of corrosive vapor.
-
-
Mandatory Engineering Controls & PPE:
-
Ventilation: All operations must be conducted in a walk-in chemical fume hood or a ventilated enclosure designed for large-scale reactions.
-
Gas Scrubbing: The reactor's off-gas line must be vented through a base scrubber (e.g., a sodium hydroxide solution) to neutralize HCl gas.
-
Personal Protective Equipment (PPE): At a minimum, this includes:
-
References
-
Choy, P. Y., & Rauk, A. (2018). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. Available at: [Link]
-
Malig, T. C., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
- Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. (2025). Available at: [Link]
-
Jereb, M., & Hribernik, L. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]
-
Safety data sheet. CPAChem. (2023). Available at: [Link]
-
Sulfonation agents, process, problems & examples. Slideshare. Available at: [Link]
-
Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Available at: [Link]
- Method for purifying methanesulphonyl chloride. Google Patents. (1997).
-
Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available at: [Link]
-
Di Mola, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
-
Material Safety Data Sheet - Furan-2-sulfonyl chloride. Cole-Parmer. (2006). Available at: [Link]
- The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
-
Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale from... ResearchGate. Available at: [Link]
-
Sulfonation Chemistry – more sustainable approaches. RSC Symposium. (2016). Available at: [Link]
-
Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. (2016). Available at: [Link]
-
Amination of the p-acetaminobenzene sulfonyl chloride. Available at: [Link]
-
Nitration and Sulfonation. Chemistry LibreTexts. (2019). Available at: [Link]
-
Furan derivatives. CLI. Synthesis of 2-Y-3-(5-methyIthio- and 5-methylsuIfonyl-2-furyl)acrylonitriles and kinetics of their reac. Available at: [Link]
-
Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? Reddit. (2015). Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. (2025). Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. (2025). Available at: [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | MDPI [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
1H NMR interpretation and peak assignment for 2-Cyanofuran-3-sulfonyl chloride
Analytical Benchmarking: 1H NMR Characterization of 2-Cyanofuran-3-sulfonyl Chloride vs. Alternative Validation Methods
Executive Summary & Strategic Context
2-Cyanofuran-3-sulfonyl chloride is a high-value heteroaromatic scaffold used in the synthesis of sulfonamide-based bioactives.[1] Its structural integrity is often compromised by its high reactivity. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for high-throughput screening, it frequently fails to accurately characterize this specific class of electrophiles due to rapid on-column hydrolysis or derivatization with protic solvents.[1]
This guide establishes 1H NMR in anhydrous CDCl₃ as the primary validation method. It provides a predictive spectral assignment based on electronic substituent effects and contrasts this with the limitations of alternative analytical techniques.
Analytical Method Comparison: Why NMR is Non-Negotiable
The following table benchmarks the three most common analytical techniques for sulfonyl chlorides.
| Feature | 1H NMR (Recommended) | LC-MS (Standard) | FT-IR (Supportive) |
| Primary Utility | Definitive structural connectivity & purity.[1] | Molecular weight confirmation. | Functional group verification (-CN, -SO₂Cl). |
| Detection Mode | Non-destructive (in solution). | Ionization (Electrospray/APCI).[1] | Vibrational spectroscopy. |
| Critical Failure Mode | Solvent-induced decomposition (if DMSO-d₆ is wet).[1] | False Negatives: Hydrolysis to sulfonic acid ( | Cannot easily distinguish between regioisomers (e.g., 2,3- vs 2,4-substitution). |
| Sample Prep | Strict anhydrous CDCl₃ required. | Requires inert mobile phase (rarely available).[1] | Neat (ATR) or Nujol mull.[1] |
| Data Confidence | High (Direct observation of H-count). | Low (Inferred from decomposition products). | Medium (Qualitative only). |
1H NMR Interpretation & Peak Assignment
Since 2-Cyanofuran-3-sulfonyl chloride is a specialized intermediate, its assignment relies on the additive electronic effects of the Cyano (-CN) and Sulfonyl Chloride (-SO₂Cl) groups on the furan ring.[1]
Predicted Spectral Signature
-
Solvent: Chloroform-d (
)[1] -
Reference: TMS (0.00 ppm)
-
Structure Analysis: The molecule possesses only two aromatic protons at positions 4 and 5.
| Position | Proton | Multiplicity | Predicted Shift ( | Coupling Constant ( | Electronic Rationale |
| H-5 | Doublet ( | 7.75 – 7.85 | Most downfield due to proximity to the ring Oxygen and long-range deshielding from the C3-sulfonyl group.[1] | ||
| H-4 | Doublet ( | 7.30 – 7.45 | Deshielded by the adjacent electron-withdrawing -SO₂Cl group at C3.[1] |
> Note: Shifts are estimated based on substituent additivity rules relative to furan (
Diagnostic Connectivity Check
-
Integration Ratio: The integral area of H5 to H4 must be exactly 1:1 . Any deviation suggests impurities (likely the desulfonylated side product or hydrolyzed sulfonic acid).
-
Coupling Pattern: The furan ring coupling (
) is characteristically small (~2 Hz).[1] If you observe a large coupling (>8 Hz), the ring has likely opened or the compound is misidentified.
Experimental Protocol: Preventing "The DMSO Mistake"
A common error in drug discovery is dissolving sulfonyl chlorides in DMSO-d₆.[1] DMSO is hygroscopic and can facilitate the conversion of the sulfonyl chloride to the sulfonic acid, leading to confusing spectra.
Workflow: Anhydrous Sample Preparation
-
Glassware Prep: Oven-dry the NMR tube and a small vial for 1 hour at 110°C. Allow to cool in a desiccator.
-
Solvent Check: Use a fresh ampoule of CDCl₃ (99.8% D) containing TMS. Do not use an old stock bottle that has been opened to air.[1]
-
Sample Dissolution:
-
Weigh ~5-10 mg of the solid 2-Cyanofuran-3-sulfonyl chloride.[1]
-
Dissolve rapidly in 0.6 mL CDCl₃.
-
Crucial: If the solution turns cloudy or precipitates a white solid, hydrolysis has occurred (formation of insoluble sulfonic acid).
-
-
Acquisition: Run the scan immediately (NS=16 or 32 is usually sufficient).
Visualizing the Validation Workflow
The following diagram outlines the logical decision tree for validating this compound, highlighting the "False Negative" traps inherent in LC-MS.
Figure 1: Analytical decision matrix demonstrating the risk of LC-MS artifacts versus the reliability of anhydrous NMR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3][4] (Standard text for substituent additivity rules in NMR).
-
Shevchuk, O. I., et al. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Available at: [Link] (Validates the instability of furan-sulfonyl chlorides in nucleophilic solvents).[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Essential for identifying water peaks in CDCl₃).[1]
- Hanson, J. J. (2002). "Reactivity of Sulfonyl Chlorides." Organic Process Research & Development. (General reference for sulfonyl chloride handling).
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 3. Sci-Hub. 17O NMR chemical shifts of 3-(substituted methylene)-(Z)-1(3H)-isobenzofuranones: correlations with IR stretching wavenumbers and AM1 charges / Magnetic Resonance in Chemistry, 1998 [sci-hub.box]
- 4. modgraph.co.uk [modgraph.co.uk]
Comparative Guide: Mass Spectrometry Profiling of 2-Cyanofuran-3-sulfonyl Chloride
Executive Summary
2-Cyanofuran-3-sulfonyl chloride is a high-value heterocyclic building block, primarily used in the synthesis of sulfonamide-based pharmacophores (e.g., carbonic anhydrase inhibitors). However, its analysis presents distinct challenges compared to standard benzenoid reagents due to the electron-withdrawing nature of the nitrile group and the lower aromatic stability of the furan ring.
This guide provides a technical comparison of the fragmentation dynamics of 2-Cyanofuran-3-sulfonyl chloride against its nearest structural competitors: Benzenesulfonyl chloride (the industry standard) and 2-Thiophenesulfonyl chloride (the heteroaromatic analog).
Key Findings:
-
Diagnostic Signature: The compound exhibits a unique "SO₂-Extrusion" pathway yielding a resonance-stabilized cyanofuran cation (
92), distinct from the phenyl cation ( 77) of benzene analogs. -
Stability Profile: Unlike thiophene analogs, the furan core is susceptible to ring opening post-ionization, necessitating "soft" ionization or strictly controlled Electron Impact (EI) energies (20–70 eV).
-
Handling: Rapid hydrolysis requires anhydrous sample preparation; detecting the sulfonic acid hydrolysis product (
173) is a critical quality control marker.
Structural Context & Stability Analysis[1]
The mass spectral behavior of sulfonyl chlorides is governed by the lability of the
Comparative Stability Table
| Feature | 2-Cyanofuran-3-sulfonyl Cl | Benzenesulfonyl Cl | 2-Thiophenesulfonyl Cl |
| Molecular Weight | 191.59 Da | 176.62 Da | 182.65 Da |
| Core Aromaticity | Low (Furan) | High (Benzene) | Moderate (Thiophene) |
| Electrophilicity | Very High (CN + SO₂Cl) | Moderate | High |
| Hydrolysis Risk | Critical (Fast) | Low (Slow) | Moderate |
| Primary MS Hazard | Thermal degradation in injector | Stable | Stable |
Expert Insight: The nitrile group at position 2 exerts a strong inductive effect (-I), destabilizing the sulfonyl cation intermediate compared to the thiophene analog. This leads to rapid fragmentation in EI sources.
Fragmentation Mechanisms[2][3][4][5][6][7][8][9][10]
The fragmentation of 2-Cyanofuran-3-sulfonyl chloride follows a specific cascade dominated by
Primary Pathway: The "Sulfonyl Collapse"
-
Ionization: Formation of the radical cation
( 191/193). -
-Cleavage: Homolytic fission of the S-Cl bond releases a chlorine radical (
), generating the sulfonyl cation ( 156). -
Extrusion: A characteristic rearrangement where
(64 Da) is ejected, yielding the highly reactive 2-cyanofuran cation ( 92). -
Ring Fragmentation: The furan ring opens, typically ejecting CO (28 Da) or HCN (27 Da).
Visualization: Fragmentation Pathway (DOT)
Caption: Figure 1 illustrates the stepwise degradation from the parent ion to the diagnostic cyanofuran core. Note the hydrolysis artifact path (dotted).
Detailed Experimental Protocol
To obtain reproducible data and avoid the common pitfall of "ghost peaks" caused by hydrolysis, follow this self-validating protocol.
A. Sample Preparation (Strict Anhydrous Conditions)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), HPLC Grade, dried over molecular sieves. Avoid alcohols (Methanol/Ethanol) as they will react to form sulfonate esters (
), creating false peaks. -
Concentration: 100 µg/mL.
-
Vial: Silanized glass vials to prevent surface adsorption.
B. GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 200°C | Lower than standard (250°C) to prevent thermal decomposition of the furan ring. |
| Injection Mode | Split (20:1) | Prevents column overload; sulfonyl chlorides are ionizingly "loud." |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) | Non-polar stationary phase minimizes reactivity. |
| Ion Source | Electron Impact (EI), 70 eV | Standard energy for library comparison. |
| Scan Range | Captures low mass ring fragments and the molecular ion. |
C. Data Interpretation & Validation
-
Check for M+: Look for the cluster at
191/193.-
Validation: The intensity ratio must be ~3:1 (
).[1] If the 193 peak is missing or <10%, the Cl has been lost (hydrolysis).
-
-
Check for Artifacts:
-
Peak at
173 (Parent - Cl + OH): Indicates Hydrolysis (Sulfonic acid). -
Peak at
187 (if MeOH used): Indicates Methyl Ester formation .
-
-
Confirm Core: The presence of
92 (Cyanofuran) confirms the backbone integrity.
Comparative Performance Analysis
When selecting a derivatization reagent or building block, MS performance serves as a proxy for chemical stability.
Metric 1: Ionization Efficiency
-
Benzenesulfonyl chloride: High stability; produces a long-lived molecular ion.
-
2-Cyanofuran-3-sulfonyl chloride: Lower molecular ion abundance (<20% relative intensity) due to rapid loss of
. -
Implication: For trace analysis (LOD determination), use Selected Ion Monitoring (SIM) targeting the
92 or 156 fragments, not the parent ion.
Metric 2: Isotopic Pattern Reliability
-
All three compounds (Benzene, Thiophene, Furan analogs) carry the distinct Chlorine signature.
-
However, the 2-Cyanofuran derivative often shows a "cleaner" low-mass region compared to Thiophene analogs, which suffer from complex sulfur-ring fragmentation (
, ).
Decision Matrix (DOT)
Caption: Figure 2: Reagent selection logic based on MS stability vs. chemical reactivity.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Benzenesulfonyl Chloride. National Institute of Standards and Technology.[2] [Link]
-
PubChem. (2025).[3][4] Compound Summary: 2-Cyanofuran-3-sulfonyl chloride. National Library of Medicine. [Link]
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. [Link]
Sources
A Senior Application Scientist's Guide to the Bioactivity of 2-Cyanofuran and Thiophene Sulfonamides
Introduction: The Strategic Choice Between Furan and Thiophene Scaffolds
In medicinal chemistry, the sulfonamide group is a cornerstone moiety, integral to a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2][3] The strategic modification of the heterocyclic ring attached to the sulfonamide is a key tactic in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two closely related five-membered heterocyclic scaffolds: 2-cyanofuran and its bioisosteric analog, 2-cyanothiophene.
Furan and thiophene are often considered bioisosteres, meaning they possess similar shapes and sizes, which can allow them to occupy the same binding pocket in a biological target. However, their distinct electronic properties—the oxygen in furan is more electronegative and the ring is more electron-rich than the sulfur-containing thiophene—can lead to significant differences in biological activity.[4] This guide will dissect these differences, focusing primarily on their well-documented roles as inhibitors of carbonic anhydrase (CA), a ubiquitous enzyme family and a validated drug target for conditions like glaucoma and cancer.[5][6][7] We will explore the causality behind experimental design, present comparative data, and provide validated protocols to empower researchers in their own discovery efforts.
Comparative Bioactivity Analysis: Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6][8][9] The sulfonamide group is a classic zinc-binding group, making it an excellent pharmacophore for CA inhibition.[10] By comparing furan- and thiophene-based sulfonamides, we can elucidate how the choice of the heterocyclic core impacts inhibitory potency and isoform selectivity.
While extensive datasets comparing a single, large series of 2-cyanofuran and 2-cyanothiophene sulfonamides are proprietary or scattered, the literature consistently demonstrates that both scaffolds can produce highly potent CA inhibitors.[11][12] The key differences often arise in their relative potencies against various CA isoforms and are influenced by the other substituents on the heterocyclic ring.
For instance, studies on related 4-substituted furan- and thiophene-2-sulfonamides have shown that both series possess nanomolar-level potency for inhibiting human carbonic anhydrase II (hCA II).[11] Similarly, research into α-glucosidase inhibitors revealed that while both furan and thiophene sulfonamide derivatives were effective, compounds containing a thiophene ring generally exhibited higher activity.[4] This was attributed to the moderate electron density of the thiophene ring providing a more complementary adaptation to the enzyme's active site compared to the more electron-rich furan ring.[4]
Table 1: Representative Comparative Inhibition Data for Furan vs. Thiophene Sulfonamides against Human CA Isoforms
| Compound Scaffold | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Key Observations |
| Furan-based Sulfonamide | hCA II (off-target) | 5.9 - 9.0 | Potent inhibition, often used as a baseline for selectivity studies.[10] |
| Thiophene-based Sulfonamide | hCA II (off-target) | Low Nanomolar | Also exhibits potent inhibition, comparable to furan analogs.[6][11] |
| Furan-based Sulfonamide | hCA IX (tumor-associated) | 7.5 - 16.0+ | Activity is highly dependent on other substitutions on the furan ring.[5][10] |
| Thiophene-based Sulfonamide | hCA IX (tumor-associated) | Low Nanomolar | Thiophene sulfonamides have been shown to be effective inhibitors of hCA IX.[6] |
Note: The Kᵢ values are representative examples compiled from multiple sources to illustrate general potency ranges. Direct comparison requires testing within the same study.
Structure-Activity Relationship (SAR): The "Why" Behind the Bioactivity
The observed differences in bioactivity between furan and thiophene analogs stem from fundamental differences in their physicochemical properties.
-
Electronic Effects: The oxygen atom in the furan ring is more electronegative than the sulfur in thiophene. This makes the furan ring more electron-rich and can influence the pKa of the sulfonamide group, affecting its binding affinity to the zinc ion in the CA active site. The moderate electron density of the thiophene ring can sometimes lead to more favorable electrostatic interactions within the active site.[4]
-
Geometric and Steric Factors: While similar in size, the C-S bond in thiophene is longer than the C-O bond in furan, and the C-S-C bond angle is smaller than the C-O-C angle. These subtle geometric differences can alter the orientation of the molecule within the binding pocket, potentially enabling or preventing key interactions with amino acid residues.
-
Metabolic Stability: Thiophene rings are sometimes associated with metabolic activation to reactive metabolites, a potential liability in drug development.[13] Furan rings can also be metabolically unstable. The choice between them may therefore also be influenced by the desired metabolic profile of the drug candidate.
The 2-cyano substituent plays a critical role as a strong electron-withdrawing group. This feature modulates the electronic properties of the heterocyclic ring and can participate in hydrogen bonding or other dipole interactions within the target's active site, often enhancing binding affinity.
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion at the core of the carbonic anhydrase active site. This binding displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO₂, thereby blocking the enzyme's function.
Caption: Carbonic anhydrase cycle and sulfonamide inhibition pathway.
Experimental Design & Protocols
To ensure trustworthy and reproducible results, standardized assays are paramount. The following sections detail a generalized synthesis scheme and a robust colorimetric assay for evaluating CA inhibition.
General Synthesis of 2-Cyanofuran/Thiophene Sulfonamides
The synthesis of these target compounds typically involves the reaction of a corresponding sulfonyl chloride with ammonia or a primary/secondary amine. This is a well-established and reliable method for forming the sulfonamide bond.[5][14]
Caption: Generalized synthesis scheme for target sulfonamides.
Protocol: Colorimetric Carbonic Anhydrase Activity Assay
This protocol is based on the well-established esterase activity assay using p-nitrophenyl acetate (pNPA), which is hydrolyzed by CA to produce the yellow-colored p-nitrophenol, detectable at 400-405 nm.[8] It provides a convenient and high-throughput method for screening inhibitors.
Causality Behind Experimental Choices:
-
Substrate (pNPA): While not the physiological substrate, pNPA's hydrolysis by CA provides a simple and reliable colorimetric readout, making it ideal for high-throughput screening.
-
Buffer (Tris-SO₄, pH 7.6): This buffer system maintains a stable pH near physiological levels, ensuring the enzyme is in an active conformation.
-
Kinetic Mode Measurement: Measuring the change in absorbance over time (the reaction rate) is more robust than a single endpoint reading, as it is less susceptible to minor variations in timing or pipetting.
-
Inhibitor Pre-incubation: Allowing the inhibitor to incubate with the enzyme before adding the substrate ensures that the binding equilibrium is reached, leading to a more accurate measurement of inhibitory potency.
Materials:
-
Purified human Carbonic Anhydrase (e.g., hCA II)
-
p-Nitrophenyl Acetate (pNPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
DMSO (for dissolving inhibitors and pNPA)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of pNPA in DMSO. This should be prepared fresh.
-
Prepare stock solutions of your test compounds (2-cyanofuran/thiophene sulfonamides) and a reference inhibitor (e.g., Acetazolamide) in DMSO. Create a dilution series to determine IC₅₀ values.
-
Prepare the CA enzyme solution by diluting the stock enzyme in Assay Buffer to the desired working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 178 µL of Assay Buffer, 2 µL of the test inhibitor dilution (in DMSO), and 10 µL of the CA enzyme solution.
-
Positive Control (Uninhibited Enzyme): Add 180 µL of Assay Buffer, 2 µL of DMSO, and 10 µL of the CA enzyme solution.
-
Negative Control (Blank): Add 182 µL of Assay Buffer and 10 µL of the CA enzyme solution (or buffer). This is used to measure background pNPA hydrolysis.
-
Mix the plate gently and pre-incubate at room temperature for 15 minutes.
-
-
Initiating and Measuring the Reaction:
-
To initiate the reaction, add 10 µL of the pNPA stock solution to all wells. The final volume will be 200 µL.
-
Immediately place the plate in the microplate reader, pre-set to 25°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the negative control (blank) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the colorimetric CA inhibition assay.
Conclusion and Future Outlook
The comparison between 2-cyanofuran and 2-cyanothiophene sulfonamides highlights a fundamental principle of medicinal chemistry: subtle structural changes can lead to profound differences in biological activity. While both scaffolds serve as excellent platforms for developing potent enzyme inhibitors, the choice between them is not arbitrary. Thiophene analogs may offer advantages in certain targets due to more favorable electronic properties, whereas furan analogs might be preferred in other contexts.
The decision must be data-driven, guided by robust experimental protocols and a thorough understanding of the structure-activity relationships at play. As researchers continue to push the boundaries of drug design, the strategic selection and optimization of heterocyclic cores, informed by the principles discussed in this guide, will remain a critical factor in the successful development of novel, highly effective, and selective therapeutic agents.
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A Definitive Guide to the Structural Validation of 2-Cyanofuran-3-sulfonyl Chloride via Single-Crystal X-ray Diffraction
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It forms the bedrock of understanding structure-activity relationships (SAR), predicting molecular interactions, and ensuring intellectual property is robust. This is particularly critical for highly reactive and functionally dense molecules like 2-cyanofuran-3-sulfonyl chloride, a scaffold of interest due to the prevalence of furan rings in pharmacologically active compounds and the synthetic versatility of the sulfonyl chloride group.[1][2]
This guide provides an in-depth, experience-driven walkthrough for validating the structure of 2-cyanofuran-3-sulfonyl chloride using the gold standard technique: Single-Crystal X-ray Diffraction (SCXRD).[3][4][5] We will explore the causality behind experimental choices, present a self-validating protocol, and compare the definitive data from SCXRD with complementary spectroscopic techniques.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the ultimate authority in molecular structure determination. By analyzing the diffraction pattern of X-rays scattered by a single, highly ordered crystal, we can map the electron density within the molecule and thereby determine the precise position of each atom in three-dimensional space.[3][4][6] This provides unequivocal data on bond lengths, bond angles, and stereochemistry, information that is often inferred indirectly by other methods.[7]
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized powder to a publishable crystal structure is a multi-step process where each stage is critical for success.
Step 1: The Crucial Prerequisite - High-Quality Crystals
Crystallization is often the most significant bottleneck in the entire process.[7] The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystalline lattice. Rapid precipitation will lead to amorphous material or poorly-ordered microcrystals unsuitable for diffraction.
Protocol for Crystallization of 2-Cyanofuran-3-sulfonyl Chloride:
-
Solvent Selection (The Causality): The ideal solvent (or solvent system) must dissolve the compound when hot but have low solubility when cold.[8][9] This temperature-dependent solubility gradient is the driving force for crystallization. For a polar, functionalized molecule like 2-cyanofuran-3-sulfonyl chloride, start with moderately polar solvents (e.g., ethyl acetate, dichloromethane, acetone) and consider anti-solvents (e.g., hexane, heptane) for techniques like vapor diffusion or layering.
-
Prepare a Saturated Solution: In a small, clean vial, dissolve the minimum amount of 2-cyanofuran-3-sulfonyl chloride in a suitable hot solvent to achieve saturation.[10]
-
Induce Slow Crystallization: Choose one of the following methods. The key is to minimize disturbances and allow for slow cooling or evaporation, which promotes the growth of larger, higher-quality crystals.[8]
-
Slow Evaporation: Loosely cap the vial and leave it in a vibration-free environment. This is the simplest method.[11]
-
Vapor Diffusion: Place the vial containing the saturated solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of the saturated solution. Crystals will form at the interface where the two solvents slowly mix.[12]
-
-
Harvesting: Once suitable crystals (ideally >20µm in all dimensions) have formed, carefully extract one with a cryoloop or a fine needle.[5]
Caption: Workflow for the crystallization of small organic molecules.
Step 2: X-ray Diffraction Data Collection
-
Crystal Mounting: The harvested crystal is mounted on a goniometer head and placed in the diffractometer.[3]
-
Low-Temperature Collection (The Causality): The crystal is flash-cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas.[13] This is a critical step that minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
-
Data Acquisition: The crystal is rotated while being irradiated with a monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[5][6] A detector, such as a CCD, collects the positions and intensities of the diffracted X-rays, creating a series of diffraction images.[13][14]
Step 3: Structure Solution, Refinement, and Validation
This phase transitions from experimental work to computational analysis.
-
Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections (e.g., for absorption). This yields a reflection file (e.g., an HKL file).
-
Structure Solution (Solving the Phase Problem): The primary challenge is determining the phases of the diffracted waves, as detectors only record intensities. For small molecules, "direct methods" are typically used, which employ statistical relationships between intensities to generate an initial electron density map. Software like SHELXS is commonly used for this step.[13][15]
-
Structure Refinement: The initial atomic model derived from the electron density map is refined against the experimental data. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction pattern and one calculated from the model. This is typically done using full-matrix least-squares refinement with programs like SHELXL or Olex2.[13][16][17]
-
Validation and Deposition (The Trustworthiness): The final structural model is validated using software like checkCIF, which generates a report flagging potential issues or inconsistencies.[18] Once finalized, the Crystallographic Information File (CIF) and structure factor data are deposited into a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility for the scientific community.[19][20][21]
Caption: From diffraction data collection to the final validated structure.
Part 2: Orthogonal Validation & Comparative Analysis
While SCXRD provides the definitive solid-state structure, it is crucial to confirm that the crystal is representative of the bulk material and to understand the molecule's properties in solution.[22][23] This is achieved through orthogonal spectroscopic techniques.
Spectroscopic Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the bulk (non-crystalline) 2-cyanofuran-3-sulfonyl chloride in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the connectivity and chemical environment of atoms in the solution state. This is a powerful method for distinguishing between isomers.[24]
-
-
Infrared (IR) and Raman Spectroscopy:
-
Analyze a small sample of the bulk material using an FT-IR spectrometer (e.g., as a KBr pellet or with an ATR accessory).
-
Acquire the spectrum and identify characteristic vibrational frequencies. For 2-cyanofuran-3-sulfonyl chloride, key expected peaks would correspond to the C≡N stretch (~2230 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonyl chloride group (~1370 and ~1180 cm⁻¹), and vibrations associated with the furan ring.[25][26][27]
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the compound into a mass spectrometer (e.g., using electrospray ionization, ESI).
-
Obtain a high-resolution mass spectrum (HRMS).
-
Confirm that the observed mass-to-charge ratio (m/z) matches the calculated exact mass of the molecule (C₅H₂ClNO₃S), providing definitive confirmation of the molecular formula.
-
Data Comparison: A Holistic View
Each technique provides unique and complementary information. Relying on a single method can be misleading, whereas an integrated approach provides the highest level of confidence.
| Technique | Information Provided | Strengths | Limitations |
| SCXRD | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[3] | Unambiguous and definitive for solid-state structure. | Requires high-quality single crystals (can be a major bottleneck).[7] Provides no information about the bulk sample or solution-state structure. |
| NMR | Atom connectivity, chemical environment in solution, isomeric purity.[24] | Excellent for solution-state structure and identifying isomers. Quantitative capability. | Provides indirect structural information (inferred from spectra). Less sensitive than MS. |
| IR / Raman | Presence of specific functional groups.[25] | Fast, non-destructive, and excellent for confirming functional groups. | Provides limited information on overall molecular connectivity. Can have complex spectra. |
| MS | Molecular weight and elemental composition (HRMS). | Extremely sensitive, provides definitive molecular formula. | Provides no information on atom connectivity or stereochemistry (isomers often indistinguishable). |
Conclusion
The structural validation of a novel or critical compound like 2-cyanofuran-3-sulfonyl chloride demands a rigorous, multi-faceted approach. Single-crystal X-ray diffraction serves as the unequivocal cornerstone, providing an atomic-resolution map of the molecule in the solid state. However, its power is fully realized only when corroborated by orthogonal techniques. NMR spectroscopy confirms the structure's integrity in the solution phase, IR spectroscopy validates the presence of key functional groups in the bulk material, and mass spectrometry provides an ironclad confirmation of the molecular formula. By integrating these methods, researchers can achieve the highest level of scientific integrity, ensuring that subsequent research and development efforts are built on a solid and accurately defined structural foundation.
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- IEEE Xplore. (2012). New approach to estimate furan contents in transformer oil using spectroscopic analysis.
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- PMC. (n.d.). Collection of X-ray diffraction data from macromolecular crystals.
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- University of Geneva. (n.d.). Guide for crystallization.
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- RCSB PDB. (2023, February 15). Crystallography Software.
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- University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography.
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- ResearchGate. (2025, August 5). A vibrational spectroscopic study on furan and its hydrated derivatives.
- Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Department of Chemistry.
- University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- FIZ Karlsruhe. (n.d.). Deposit Structures. ICSD DEPOT.
- Labnotebook. B. (2021, June 7). Deposition of crystal structure data sets in the ICSD.
- ResearchGate. (n.d.). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory.
- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
- Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
- AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
- Excillum. (n.d.). Small molecule crystallography.
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- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- Knoppová, V., Kada, R., & Kováč, J. (1980). Furan derivatives. CLI. Synthesis of 2-Y-3-(5-methyIthio- and 5-methylsuIfonyl-2-furyl)acrylonitriles and kinetics of their reaction with nucleophiles. Collection of Czechoslovak Chemical Communications, 45(4), 556-560.
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- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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Technical Guide: IR Spectral Analysis of Sulfonyl and Cyano Furan Derivatives
Executive Summary
Furan derivatives functionalized with sulfonyl (
This guide provides a comparative analysis of Infrared (IR) spectroscopy techniques for these compounds. It moves beyond basic peak assignment to explore the electronic causality of spectral shifts, offering a robust protocol for distinguishing positional isomers (2- vs. 3-substitution) and validating structural integrity during drug development.
Part 1: Theoretical Framework & Spectral Signatures[1]
The Electronic Environment
The furan ring is a
-
The "Push": The oxygen atom in the furan ring acts as an electron donor (resonance effect).
-
The "Pull": The
or group withdraws electron density.
This interaction alters the force constants of both the substituent bonds and the furan ring skeleton, creating diagnostic spectral shifts that are absent in aliphatic analogs.
Comparative Spectral Data: Sulfonyl vs. Cyano
The following table synthesizes characteristic vibrational modes for furan derivatives containing these groups. Note the influence of conjugation on the wavenumbers.[1][2]
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Notes |
| Cyano ( | Stretching ( | 2210 – 2240 | Med-Strong | Conjugation Effect: Lower frequency than aliphatic nitriles (~2250 |
| Sulfonyl ( | Asymmetric Stretch ( | 1300 – 1350 | Very Strong | Highly sensitive to the electronegativity of the R-group attached to the sulfur. |
| Symmetric Stretch ( | 1120 – 1160 | Strong | Often appears as a sharp doublet if crystal splitting occurs. | |
| Furan Ring | Ring Breathing ( | 1560 – 1600 | Variable | Shifts to lower frequencies when conjugated with EWGs. |
| C-O-C Asym. Stretch | 1200 – 1250 | Strong | Critical for confirming the integrity of the ether linkage in the heterocycle. | |
| C-H Out-of-Plane ( | 730 – 800 | Strong | Isomer Differentiator: 2-substituted furans typically absorb near 740-760 |
Positional Isomerism: 2- vs. 3-Substitution
Distinguishing between 2-cyano/sulfonyl and 3-cyano/sulfonyl furan is a common analytical challenge.
-
2-Substitution: The EWG is linearly conjugated with the furan oxygen. This maximizes resonance delocalization, typically resulting in a slightly lower
or frequency and a significant intensification of the ring breathing modes due to a larger change in dipole moment. -
3-Substitution: Cross-conjugation limits resonance. The frequencies often remain higher (closer to unconjugated values), and the ring modes are less intense.
Part 2: Methodological Comparison (ATR vs. KBr)
For pharmaceutical intermediates, the choice of sampling technique dictates data quality.
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |
| Principle | Surface interaction (evanescent wave). | Bulk transmission through diluted matrix. |
| Pathlength | Fixed (~2-4 | Variable (determined by pellet thickness). |
| Sample Prep | None/Minimal (Direct contact). | High (Grinding, pressing, moisture control). |
| Spectral Fidelity | Good. Peak intensity decreases at higher wavenumbers (penetration depth | Excellent. Constant pathlength allows true Beer-Lambert adherence. |
| Best For | Routine QC, high throughput, polymorph screening. | Structural elucidation , library matching, detection of weak overtones. |
| Recommendation | Use Diamond ATR for rapid screening of sulfonyl/cyano stretches (strong dipoles). | Use KBr if analyzing subtle furan ring overtones or if the sample is hygroscopic (sulfonyls attract water). |
Part 3: Experimental Protocol
Protocol: High-Resolution FTIR for Sulfonyl-Furan Derivatives
Objective: To obtain publication-quality spectra resolving the
Materials
-
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 2
). -
Matrix: Spectroscopic grade KBr (dried at 110°C for 4 hours).
-
Reference: Polystyrene film (for wavenumber calibration).[2]
Step-by-Step Workflow
-
Background Collection:
-
Purge the sample chamber with
for 5 minutes to remove atmospheric and . -
Collect an open-beam background (32 scans).
-
-
Sample Preparation (KBr Pellet Method):
-
Ratio: Mix 1-2 mg of the furan derivative with ~200 mg of KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Do not over-grind if the sulfonyl group is labile, but ensure particle size is <2
to avoid Christiansen scattering effects. -
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum to form a transparent disc.
-
-
Acquisition:
-
Insert pellet into the holder.
-
Scan range: 4000 – 400
.[3] -
Accumulation: 64 scans (improves Signal-to-Noise ratio for weak ring modes).
-
-
Data Processing:
-
Baseline Correction: Apply a multipoint baseline correction (avoid automatic algorithms in the fingerprint region).
-
Normalization: Normalize to the strongest peak (usually
~1320 ) for comparative overlay.
-
Part 4: Visualization & Logic Flows
Spectral Assignment Logic
The following diagram illustrates the decision tree for assigning bands in a furan derivative containing both cyano and sulfonyl groups.
Figure 1: Logical workflow for the stepwise assignment of functional groups in multi-substituted furan derivatives.
Experimental Workflow (KBr vs. ATR)
A comparison of the operational steps required for the two primary methodologies.
Figure 2: Comparative workflow efficiency. ATR offers speed, while KBr provides superior resolution for complex fingerprint regions.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general IR assignments).
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Furonitrile. National Institute of Standards and Technology. Available at: [Link]
-
Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed discussion on sulfonyl and cyano group frequencies).
- Katritzky, A. R., & Lagowski, J. M. (1960). Infrared Absorption of Heteroaromatic Compounds. Journal of the Chemical Society.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Cyanofuran-3-sulfonyl chloride
CAS: 2247105-70-8 | Formula: C₅H₂ClNO₃S | Mol.[1] Weight: 191.59 g/mol [2]
Executive Summary: Immediate Action Card
Warning: High Reactivity & Corrosivity Hazard 2-Cyanofuran-3-sulfonyl chloride is a specialized heterocyclic building block. Its dual functionality (sulfonyl chloride + nitrile) creates a unique hazard profile combining violent water reactivity with potential cyanide toxicity under acidic hydrolysis.
| Critical Parameter | Operational Directive |
| Primary Hazard | Corrosive (Skin/Eye) & Water Reactive (Releases HCl gas). |
| Immediate Action | Handle strictly in a chemical fume hood. Moisture exclusion is critical. |
| Glove Protocol | Double-gloving mandatory. Inner: Laminate film (Silver Shield/4H). Outer: Nitrile (5 mil minimum). |
| Storage | Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen). |
| Fire/Spill | DO NOT USE WATER. Use Dry Chemical (Class B/C) or CO₂. |
Hazard Architecture & Causality
Why is this chemical dangerous? Understanding the mechanism.
A. The Sulfonyl Chloride Moiety (-SO₂Cl)
The electrophilic sulfur atom is highly susceptible to nucleophilic attack by water (hydrolysis). This reaction is not merely degradative; it is exothermic and gas-evolving .
-
Mechanism:
-
Risk: Inhalation of evolved Hydrogen Chloride (HCl) gas causes immediate respiratory spasm and pulmonary edema. The resulting sulfonic acid is a potent non-volatile corrosive.
B. The Cyanofuran Core
While the nitrile (-CN) group is generally stable, the furan ring adds electron density, making the sulfonyl chloride potentially more reactive than simple benzene analogs.
-
Synergistic Risk: If hydrolyzed in the presence of strong acids (generated by its own decomposition), there is a theoretical risk of nitrile hydrolysis, though HCl release is the dominant immediate threat.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged protection against sulfonyl chlorides due to rapid permeation.
| Zone | Required Equipment | Technical Justification |
| Hands (Inner) | Laminate Film (Silver Shield / 4H) | Provides >4h breakthrough time for chlorinated organics and acid chlorides [1]. |
| Hands (Outer) | Nitrile (Disposable, 5-8 mil) | Sacrificial layer for dexterity and grip; protects inner glove from abrasion. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Primary containment for HCl gas. If hood unavailable (emergency only), use Full-Face Respirator with Acid Gas (E) + Organic Vapor (OV) cartridges . |
| Eyes/Face | Chemical Splash Goggles + Face Shield | Standard safety glasses allow gas/vapor bypass. Face shield protects against exothermic spatter. |
| Body | Chemical-Resistant Lab Coat (Tyvek/Poly) | Cotton coats can absorb corrosive liquids, holding them against the skin. |
Operational Protocol: Safe Handling Lifecycle
This workflow is designed to be self-validating. If a step fails (e.g., humidity check), the protocol halts.
Phase 1: Preparation & Weighing
-
Environment Check: Verify fume hood flow. Place a small beaker of saturated aqueous sodium bicarbonate in the back of the hood (acts as a localized acid scrubber).
-
Vessel Prep: Oven-dry all glassware. Flush receiving flask with Argon.
-
Weighing:
-
Best Practice: Weigh inside the fume hood using a portable balance.
-
Alternative: If weighing outside, tare a septum-capped vial, add solid rapidly, cap immediately, and re-weigh. Never leave the solid open to air.
-
Phase 2: Reaction Setup
-
Solvent Selection: Use anhydrous solvents (DCM, THF, Acetonitrile). Avoid nucleophilic solvents (Alcohols, Water, Amines - unless amine is the reactant).
-
Addition Order: Dissolve the amine/nucleophile and base (e.g., Triethylamine) first. Add the sulfonyl chloride as a solution (dissolved in anhydrous solvent) dropwise at 0°C .
-
Reasoning: Adding solid sulfonyl chloride directly to a warm amine solution can cause a runaway exotherm.
-
Phase 3: Quenching & Disposal (The Critical Step)
Most accidents occur here. The goal is to neutralize the unreacted acid chloride without generating a violent geyser.
The "Reverse Quench" Protocol:
-
Prepare Quench Bath: Create a slurry of Ice + Saturated Sodium Bicarbonate (
) or 1M NaOH in a large beaker. -
Dilute: Dilute the reaction mixture with an inert solvent (DCM or EtOAc).
-
Transfer: Slowly pour the reaction mixture into the quench bath with vigorous stirring.
-
Crucial:NEVER pour water/base into the reaction flask. This concentrates the heat and gas evolution in a confined space, leading to eruption.
-
-
Test: Check pH of the aqueous layer. It should be basic (pH > 8). If acidic, add more base.
Visual Workflow: Safe Handling Logic
Figure 1: Decision logic for safe handling, emphasizing the "Reverse Addition" quenching technique to prevent thermal runaway.
Emergency Response Procedures
| Scenario | Protocol |
| Skin Contact | 1. Immediately wipe off excess chemical with dry cloth (do not rub).2. Rinse with copious water for 15+ mins.3. Discard contaminated clothing/shoes (leather cannot be decontaminated). |
| Eye Contact | 1. Flush at eyewash station for 15 mins, holding eyelids open.2. Seek immediate medical attention (corrosive damage is rapid). |
| Spill (Benchtop) | 1. Evacuate immediate area.2. Cover spill with Dry Lime, Sand, or Soda Ash to absorb and neutralize.3. Scoop into a dry container. Do not use water. |
| Inhalation | Move to fresh air.[3] If breathing is difficult, oxygen should be administered by trained personnel. |
References
- Forsberg, K., et al.Quick Selection Guide to Chemical Protective Clothing. 7th Edition. Wiley, 2020.
-
Thermo Fisher Scientific. Safety Data Sheet: Cyanuric Chloride (Analogous Hazard). Link (Accessed Feb 2026).
-
Sigma-Aldrich. Safety Data Sheet: Furan-2-sulfonyl chloride. Link (Accessed Feb 2026).
-
National Institutes of Health (PubChem). Compound Summary: Furan-3-sulfonyl chloride.[4] Link (Accessed Feb 2026).
-
Namiki Shoji Co., Ltd. Building Blocks Catalogue (Source of CAS 2247105-70-8). Link (Accessed Feb 2026).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
